4-iodo-1H-imidazole
Description
The exact mass of the compound 4-Iodoimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-iodo-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMXJKPZOPRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345704 | |
| Record name | 4-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71759-89-2 | |
| Record name | 4-Iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-iodo-1H-imidazole CAS number 71759-89-2 details
An In-depth Technical Guide to 4-iodo-1H-imidazole (CAS: 71759-89-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and reactivity, conferred by the iodine substituent, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is an off-white to light yellow solid at room temperature.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 71759-89-2 | [1][2][4][5][6][7] |
| Molecular Formula | C₃H₃IN₂ | [1][2][4][5][6][7] |
| Molecular Weight | 193.97 g/mol | [1][4][5][6][7] |
| Appearance | Off-white to light yellow solid/powder | [1][2][3] |
| Melting Point | 135-138 °C | [8][9] |
| Boiling Point | 348.5 °C at 760 mmHg | [8] |
| Purity | Typically ≥95-99% (by HPLC) | [1][6][9][10] |
| Synonyms | 4-Iodoimidazole, 4(5)-Iodoimidazole, 5-Iodo-1H-imidazole | [1][2][3][6] |
| Storage | Store at 0-8 °C, protect from light | [1][2][3][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve either the direct, regioselective iodination of imidazole (B134444) or the synthesis of a poly-iodinated intermediate followed by selective deiodination.
Method 1: Direct Iodination of Imidazole
This method involves the reaction of imidazole with iodine in an aqueous alkaline solution. A co-solvent is often used to improve the solubility of iodine. This approach can lead to a mixture of mono- and di-iodinated products, necessitating careful control of reaction conditions and purification.[4][5]
-
Preparation of Imidazole Solution: Dissolve imidazole (1.0 eq) and sodium hydroxide (B78521) (1.0 eq) in water at room temperature with stirring.[4][8]
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 eq) and iodine (0.25 eq) in water at room temperature.[4][8]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution. Maintain the reaction at 0 °C for 6-10 hours.[4][8]
-
Work-up and Isolation: After the reaction is complete, adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the product. Filter the crude product. The filtrate can be extracted with ethyl acetate (B1210297) to recover more product and unreacted imidazole.[4][8]
-
Purification: The crude this compound is purified by recrystallization, typically from a mixed solvent system such as isopropanol/n-hexane or ethanol/water, to yield the pure product as white crystals.[4][8]
Caption: Workflow for the direct iodination of imidazole.
Method 2: Synthesis via 4,5-diiodo-1H-imidazole and Selective Deiodination
An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by a selective deiodination at one of the iodine-bearing positions. This can offer better control and higher yields of the desired mono-iodinated product.[5]
-
Synthesis of 4,5-diiodo-1H-imidazole: React imidazole with an excess of iodine (e.g., 2.3 eq) in an alkaline solution (e.g., NaOH) to favor the formation of the di-iodinated product.[5]
-
Selective Deiodination: Dissolve the crude 4,5-diiodo-1H-imidazole in a suitable solvent like DMF. Add a reducing agent such as sodium sulfite (B76179) (Na₂SO₃). Heat the reaction mixture (e.g., to 100-110 °C) for several hours.[5][8]
-
Work-up and Purification: After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization as described in Method 1.[8]
Caption: Two-step synthesis of this compound via deiodination.
Spectroscopic Characterization
The structural confirmation of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | (DMSO-d₆) δ: ~7.23 (d, 1H), ~7.60 (d, 1H) | [5] |
| ¹³C NMR | (DMSO-d₆) δ: ~141.1, ~143.2 | [5] |
| IR (KBr) | Characteristic peaks for N-H, C=N, and C-H stretching and bending vibrations. | [5] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z ≈ 194. | [5] |
Generalized Experimental Protocols for Spectroscopy
-
NMR Spectroscopy: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation. Electron ionization (EI) is a common method for generating the mass spectrum, which reveals the molecular ion peak and a characteristic fragmentation pattern.
Applications in Research and Development
This compound is a valuable intermediate due to the reactivity of the C-I bond, which allows for further functionalization, typically through cross-coupling reactions like the Suzuki reaction.[4]
-
Pharmaceutical Development: It is a crucial building block in the synthesis of various pharmaceuticals, especially in the development of novel antifungal and antimicrobial agents.[1][11] The imidazole moiety is a key component of many biologically active molecules.[12][13][14][15]
-
Biochemical Research: This compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.[1]
-
Material Science: The unique electronic properties of the iodo-imidazole scaffold are being explored for the creation of novel polymers and coatings with specific electrical and thermal characteristics.[1]
-
Agrochemical Chemistry: It is investigated for its potential role in the development of new herbicides and fungicides to improve crop protection.[1]
-
Drug Precursor: It serves as a precursor in the synthesis of more complex molecules, including some opioid analgesics and other therapeutic agents.[7][16][17]
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][8][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][8][9][18] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][8][9][18] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [5][8][9][18] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][6]
Conclusion
This compound (CAS 71759-89-2) is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for a multitude of applications. For researchers in drug discovery and materials science, this compound offers a valuable scaffold for the development of novel molecules with tailored biological activities and functional properties. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 5. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug precursors - Wikipedia [en.wikipedia.org]
- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibogaine - Wikipedia [en.wikipedia.org]
- 17. Etonitazene - Wikipedia [en.wikipedia.org]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of imidazole (B134444) and its derivatives. From its first synthesis in the mid-19th century to its current prominence in medicinal chemistry, the imidazole scaffold has proven to be a versatile and crucial component in the development of a wide array of therapeutic agents. This document details the seminal synthetic methodologies, presents quantitative data from key historical and modern experiments, and elucidates the mechanisms of action through detailed signaling pathway diagrams.
The Dawn of Imidazole: Discovery and Early Synthesis
The journey of imidazole began in 1858 when German chemist Heinrich Debus first synthesized the parent ring, which he named "glyoxaline."[1][2][3] This pioneering work demonstrated that the condensation of glyoxal, formaldehyde, and ammonia (B1221849) could yield this novel heterocyclic compound.[1][3] While various imidazole derivatives had been noted as early as the 1840s, Debus's synthesis marked the first intentional creation of the fundamental imidazole structure.[2][3] The original Debus synthesis, however, was often plagued by low yields.[1]
A significant advancement came in 1882 with the work of Bronisław Radziszewski, who expanded upon Debus's findings. The eponymous Debus-Radziszewski imidazole synthesis is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to produce substituted imidazoles.[1][4] This method laid the foundation for the synthesis of a vast library of C-substituted imidazoles and remains a cornerstone of imidazole chemistry.[1] One of the earliest and most well-known derivatives synthesized using this method is 2,4,5-triphenylimidazole, commonly known as lophine, which was also investigated by Radziszewski for its chemiluminescent properties.
Foundational Synthetic Methodologies
The Debus-Radziszewski reaction and its subsequent modifications represent the classical approach to imidazole synthesis. These methods are categorized by the bonds formed to construct the imidazole ring. The Debus method, for instance, is a three-bond-forming synthesis, utilizing each reactant as a fragment of the final ring.[2]
The Debus-Radziszewski Synthesis: A General Protocol
The versatility of the Debus-Radziszewski reaction allows for the synthesis of a wide range of substituted imidazoles by varying the starting dicarbonyl compound, aldehyde, and amine.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is a modern adaptation of the classical Radziszewski synthesis.
-
Materials:
-
Benzil (B1666583) (1.0 mmol)
-
Benzaldehyde (B42025) (1.0 mmol)
-
Ammonium (B1175870) Acetate (B1210297) (2.5 mmol)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 mmol) and benzaldehyde (1.0 mmol) in boiling glacial acetic acid.
-
Add ammonium acetate (2.5 mmol) to the boiling solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a cold ethanol (B145695)/water mixture.
-
Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.
-
Quantitative Data from Historical and Modern Syntheses
The following table summarizes quantitative data for the synthesis of imidazole and some of its key derivatives, highlighting the evolution of synthetic efficiency.
| Derivative | Synthesis Method | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Imidazole | Debus (1858) | Glyoxal, Formaldehyde, Ammonia | Not specified | Not specified | Low | 89-91 | [2][5] |
| 2,4,5-Triphenylimidazole (Lophine) | Radziszewski (adapted) | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 5-24 h | 46 | Not specified | [6] |
| 2,4,5-Triphenylimidazole (Lophine) | Microwave-assisted | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Not specified | 69.04 | 267-268 | [4] |
| 2-(1H-imidazol-2-yl)pyridine | Radziszewski (modified) | 2-Pyridinecarboxaldehyde, Glyoxal, Ammonium Hydroxide | Ethanol | 2 h | 37 | 136.0 | [3] |
| 2-(furan-2-yl)-1H-imidazole | Radziszewski (modified) | Furan-2-carbaldehyde, Glyoxal, Aqueous NH3 | Ethanol | 4 h | 44 | Not specified | [3] |
| N-substituted 2,4,5-triphenylimidazoles | Four-component reaction | tert-butyl-(n-aminoalkyl)carbamate, Benzil, Benzaldehyde, Ammonium Acetate | InCl3 / Ethanol | 24 h | 79-96 | Not specified | [7] |
Biological Significance and Key Signaling Pathways
The imidazole moiety is a critical pharmacophore due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in the essential amino acid histidine. This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A prominent class of imidazole derivatives, the azole antifungals (e.g., clotrimazole, ketoconazole), function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key player in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][8][]
Anti-ulcer Activity: Histamine (B1213489) H2 Receptor Antagonism
Cimetidine (B194882), a landmark imidazole-based drug, revolutionized the treatment of peptic ulcers. It functions as a competitive antagonist of the histamine H2 receptor on gastric parietal cells. By blocking the binding of histamine, cimetidine effectively reduces the secretion of gastric acid.[10][11]
Anti-inflammatory Activity: p38 MAPK Inhibition
Certain trisubstituted imidazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[12][13] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines. By inhibiting p38 MAPK, these imidazole compounds can effectively suppress the inflammatory response.[12]
Conclusion
From its serendipitous discovery to its rational design as targeted therapeutics, the imidazole ring has had a profound impact on chemistry and medicine. The foundational synthetic routes established by Debus and Radziszewski have paved the way for the creation of a vast and diverse chemical space of imidazole derivatives. The continued exploration of their biological activities and mechanisms of action, as highlighted by their roles in inhibiting key signaling pathways, ensures that the imidazole scaffold will remain a privileged structure in the ongoing quest for novel and effective therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. octagonchem.com [octagonchem.com]
- 10. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of trisubstituted imidazole derivatives as inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
4-iodo-1H-imidazole literature review and background
An In-depth Technical Guide to 4-iodo-1H-imidazole
Abstract
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique chemical properties, stemming from the presence of an iodine atom on the imidazole (B134444) ring, make it a crucial building block for the synthesis of a wide range of biologically active molecules and novel materials.[1][2] This document provides a comprehensive review of this compound, covering its physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols, quantitative data, and process visualizations are included to serve as a technical resource for researchers, scientists, and professionals in drug development.
Introduction
The imidazole ring is a fundamental structural motif found in numerous natural compounds, including enzymes and nucleic acids, which are vital to biological processes.[3][4] As a result, imidazole derivatives are a major focus in pharmaceutical research. This compound (CAS: 71759-89-2) stands out as a particularly valuable intermediate.[2] The iodine substituent not only enhances the reactivity of the imidazole ring but also provides a site for further functionalization through reactions like the Suzuki coupling, allowing for the introduction of diverse molecular fragments.[1][5] This capability has led to its use in the development of antifungal, antimicrobial, and anticancer agents, as well as in materials science for creating polymers and coatings with unique properties.[1][6]
Physicochemical Properties
This compound is typically an off-white to light yellow crystalline solid.[1][2][7] It is sensitive to light and should be stored in a dark, inert atmosphere, preferably at low temperatures (0-8 °C or under -20°C).[1][3] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃IN₂ | [1][3][8] |
| Molecular Weight | 193.97 g/mol | [1][3][8] |
| CAS Number | 71759-89-2 | [1][3][8] |
| Appearance | Off-white to light yellow powder/solid | [1][2][3] |
| Melting Point | 137-138 °C | [3] |
| Boiling Point | 348.5±15.0 °C (Predicted) | [3] |
| Density | 2.335±0.06 g/cm³ (Predicted) | [3] |
| Purity | ≥ 98.0% (HPLC) | [2] |
| pKa | 11.46±0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in Methanol | [3] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the direct iodination of imidazole. Several methods exist, often involving the reaction of imidazole with iodine in an alkaline medium.[5][9] A frequent strategy involves the formation of a di-iodinated intermediate (4,5-diiodo-1H-imidazole), followed by a selective deiodination step.[9] Alternative methods utilize reagents like iodine monochloride, but these can be hazardous for large-scale production.[5]
General Synthesis Workflow
The diagram below illustrates a common synthetic pathway from imidazole to this compound, which involves the formation and subsequent purification of intermediates.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis method and provides a clear, step-by-step procedure.[5][10]
Materials:
-
Imidazole (40.8 g, 0.60 mol)
-
Sodium hydroxide (24.0 g, 0.60 mol)
-
Sodium iodide (33.8 g, 0.23 mol)
-
Iodine (38.1 g, 0.15 mol)
-
Water
-
Concentrated hydrochloric acid
-
Isopropanol
-
n-hexane
Procedure:
-
Solution A Preparation: Dissolve sodium hydroxide (24.0 g) in 150 mL of water. After cooling to room temperature, add imidazole (40.8 g) and stir until fully dissolved.[10]
-
Solution B Preparation: In a separate flask, dissolve sodium iodide (33.8 g) in 45 mL of water. Cool to room temperature and then add iodine (38.1 g). Stir until the iodine is dissolved.[10]
-
Iodination Reaction: Cool Solution A to 0°C in an ice bath. Add Solution B dropwise to Solution A while maintaining the temperature at 0°C. After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[10]
-
Neutralization and Precipitation: After the reaction period, adjust the pH of the mixture to 7-8 using concentrated hydrochloric acid. A solid will precipitate out of the solution.[10]
-
Isolation of Crude Product: Filter the precipitated solid and dry it to obtain the crude product, which is a mixture containing this compound and 4,5-diiodo-1H-imidazole.[10]
-
First Recrystallization (Removal of Di-iodinated Impurity): Add the crude solid to a mixed solvent of water (120 mL) and ethanol (B145695) (4 mL). Heat the mixture to reflux for 1 hour and perform a hot filtration. The filter cake is the byproduct 4,5-diiodo-1H-imidazole.[10]
-
Second Recrystallization (Purification of Final Product): Allow the filtrate from the previous step to cool to room temperature to crystallize. Filter the resulting white solid. Recrystallize this solid from a mixed solvent of isopropanol (24 mL) and n-hexane (12 mL) to yield pure this compound.[10] A total yield of 70.2% was reported for this process.[10]
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure and purity of this compound. The following table summarizes key nuclear magnetic resonance (NMR) data.
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) | Assignment | Source |
| ¹H NMR | DMSO-d₆ | 7.23 ppm | d, J=1.1Hz | H5 | [9] |
| ¹H NMR | DMSO-d₆ | 7.60 ppm | d, J=1.1Hz | H2 | [9] |
Note: The specific peak assignments (H2 vs. H5) can vary depending on the tautomeric form and solvent effects.
Applications in Research and Development
This compound is a cornerstone intermediate in multiple scientific domains due to its reactivity and structural significance.[1]
Pharmaceutical Development
The primary application of this compound is in pharmaceutical synthesis.[1][2] It serves as a precursor for a multitude of heterocyclic compounds with potential therapeutic value.[1] Researchers have utilized it in the development of:
-
Antifungal and Antimicrobial Agents: It is a crucial building block for creating new antifungal and antimicrobial drugs.[1]
-
Anticancer Agents: The imidazole nucleus is present in many biologically active molecules, and its derivatives are actively studied in oncology.[6][11] For example, novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against human breast cancer cell lines.[6]
-
Histamine (B1213489) Receptor Ligands: The imidazole moiety is an important component of compounds that interact with histamine receptors, making it relevant for developing treatments for allergies and other conditions.[5]
Biochemical Research and Diagnostics
In biochemical studies, this compound and its derivatives are used to investigate biological pathways through enzyme inhibition and receptor binding assays.[1] It is also being explored for potential use in diagnostic assays for identifying specific biomolecules or pathogens.[1]
Materials Science and Catalysis
Beyond medicine, this compound is used in materials science to create novel polymers and coatings.[1] Its ability to act as a ligand in coordination chemistry also opens avenues for its use in developing new catalysts.[1]
The diagram below illustrates the central role of this compound as a building block in the drug discovery pipeline.
Caption: Role of this compound as a key intermediate in drug discovery.
Conclusion
This compound is a high-value chemical intermediate with broad applicability in both academic research and industrial development. Its well-defined synthesis routes and versatile reactivity make it an essential tool for medicinal chemists aiming to construct complex molecules with specific biological functions. As the demand for novel therapeutics and advanced materials continues to grow, the importance of foundational building blocks like this compound in driving innovation is set to increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Iodoimidazole | 71759-89-2 [chemicalbook.com]
- 4. A review: Imidazole and its biological activities [rpbs.journals.ekb.eg]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Iodo-1-methyl-1H-imidazole [chembk.com]
- 8. This compound | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability and storage parameters for 4-iodo-1H-imidazole (CAS No: 71759-89-2), a key heterocyclic building block in pharmaceutical synthesis and materials science.[1] Adherence to proper handling and storage protocols is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes.
Physicochemical Properties
This compound is a solid compound whose physical characteristics are summarized below. Data from various suppliers show slight variations, which may be attributable to the purity and crystalline form of the material.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃IN₂ | [1] |
| Molecular Weight | 193.97 - 193.98 g/mol | [1] |
| Appearance | White to light yellow or off-white powder/crystal | [1][2] |
| Melting Point | 136.0 - 140.0 °C | [2] |
| Purity (Typical) | ≥ 97% (HPLC) | [1] |
| Solubility | Soluble in various organic solvents. |
Chemical Stability Profile
The stability of this compound is influenced by its molecular structure. The imidazole (B134444) ring itself is generally characterized by high thermal stability and resistance to acids, bases, oxidation, and reduction.[3] However, the presence of the iodo-substituent and the N-H group introduces specific sensitivities. The compound is reported to be air-sensitive and should be handled accordingly.[2] While chemically stable under standard room temperature conditions, its integrity can be compromised by exposure to air, light, and elevated temperatures over time.[4]
The following diagram illustrates the key factors that can negatively impact the stability of this compound, leading to potential degradation.
Recommended Storage and Handling
Proper storage is essential to maintain the quality of this compound. Recommendations vary slightly among suppliers, reflecting different purity grades or intended applications. A summary of best practices is provided below.
| Condition | Recommendation | Source(s) |
| Temperature | Solid: Cool, dark place. Recommended <15°C; some suggest 0-8°C or 4°C.[1][2][5] Room temperature is also cited. | [1][2][5] |
| In Solvent: -20°C for up to 1 month; -80°C for up to 6 months.[5] | [5] | |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] | [2] |
| Light | Protect from light; keep in a dark place.[5] | [5] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[6] | [6] |
The following workflow outlines the recommended steps from receiving the compound to its long-term storage to ensure stability.
This compound is a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls must be used.
| Hazard Type | GHS Statements | Recommended Precautions | Source(s) |
| Health Hazards | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust.[7] P264: Wash hands thoroughly after handling.[7] P280: Wear protective gloves, eye protection, and face protection.[6][7] P271: Use only outdoors or in a well-ventilated area.[7] | [6][7] |
| First Aid | P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304+P340: IF INHALED: Remove to fresh air.[6][7] | Seek medical advice if irritation persists or if swallowed. | [6][7] |
Experimental Protocol: Accelerated Stability Study
No specific stability studies for this compound were found in the provided search results. The following is a representative protocol for conducting an accelerated stability study on a chemical compound like this compound, based on general principles of chemical stability testing.
Objective: To evaluate the stability of solid this compound under accelerated temperature and humidity conditions over a 3-month period.
Materials & Equipment:
-
This compound (≥98% purity)
-
Amber glass vials with Teflon-lined caps
-
Calibrated stability chambers (e.g., 40°C / 75% RH)
-
Calibrated refrigerator (5°C ± 3°C)
-
Calibrated freezer (-20°C ± 5°C)
-
Analytical balance
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial batch of this compound.
-
Perform HPLC analysis to determine initial purity (area %) and identify any existing impurities. This is the baseline measurement.
-
Record physical appearance (color, form).
-
-
Sample Preparation:
-
In an inert atmosphere (glovebox), accurately weigh 10-20 mg of this compound into multiple pre-labeled amber glass vials.
-
Blanket the headspace of each vial with inert gas before tightly sealing with the Teflon-lined cap.
-
-
Storage Conditions & Time Points:
-
Place sets of vials into the following storage conditions:
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Control (Long-Term): 5°C
-
Control (Freezer): -20°C
-
-
Designate vials for testing at the following time points: T=0, T=1 month, T=2 months, T=3 months.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Visually inspect for any change in physical appearance.
-
Accurately prepare a sample solution for HPLC analysis (e.g., dissolve in a known volume of mobile phase).
-
Analyze by HPLC to determine the purity and quantify any new degradation products relative to the T=0 sample.
-
-
HPLC Method (Example):
-
Mobile Phase: Isocratic or gradient elution (e.g., 60:40 Acetonitrile:Phosphate Buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the area percent of the main peak and any impurity peaks.
-
Workflow Diagram for Stability Testing:
Conclusion
The integrity of this compound is best maintained by strict adherence to recommended storage and handling procedures. The primary sensitivities of this compound are to air, light, and elevated temperatures. Therefore, storage in a cool, dark environment under an inert atmosphere is critical for preventing degradation and ensuring its suitability for research and development applications. For long-term viability, especially once in solution, cryogenic storage is advised. Following these guidelines will ensure the compound's stability and lead to more reliable and reproducible scientific results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 71759-89-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide to the Safety and Handling of 4-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-iodo-1H-imidazole (CAS No: 71759-89-2), a key building block in pharmaceutical synthesis and biochemical research.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3][4] The primary hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] |
Source: Consolidated from multiple Safety Data Sheets.[3][4][5]
Toxicological and Physical Properties
Table 2: Toxicological Data for Imidazole (CAS No: 288-32-4) for Reference
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | 220 - 970 mg/kg |
| LD50 | Mouse | Oral | 880 mg/kg |
| NOAEL (28-day study) | Rat | Oral | 62.5 mg/kg bw/day |
Disclaimer: This data is for the parent compound, imidazole, and should be used for reference purposes only.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 71759-89-2[3][4] |
| Molecular Formula | C₃H₃IN₂[1][3] |
| Molecular Weight | 193.97 g/mol [1][4][8] |
| Appearance | White to light yellow powder or crystal[1][6] |
| Melting Point | 136.0 to 140.0 °C[6] |
| Flash Point | 26°C (lit.)[3] |
| Solubility | Soluble in Methanol[6] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly closed and protect from light.[3][9][10] Recommended storage at room temperature or refrigerated (0-8°C).[1][10] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, appropriate engineering controls and personal protective equipment are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
Table 4: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Eyes/Face | Safety goggles and face shield | Use chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and replaced immediately if contaminated or damaged.[3] Wash and dry hands after handling.[3] |
| Body | Chemical-resistant lab coat | A fully-buttoned, long-sleeved lab coat is required. For larger quantities, an impervious apron over the lab coat is recommended. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when engineering controls are insufficient, if dust is generated, or during spill cleanup.[3] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are derived from standard safety data sheets and should be strictly followed.
General Handling Protocol
-
Preparation: Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.[11] Assemble all necessary equipment.
-
Don PPE: Wear all required PPE as specified in Table 4.
-
Handling the Compound: Avoid the formation and inhalation of dust and aerosols.[3][4] Use non-sparking tools.[3] When weighing, use a draft shield or perform the task in a powder-handling enclosure.
-
Hygiene: Do not eat, drink, or smoke in the work area.[3][4] Wash hands thoroughly after handling.[4][6][9]
-
Storage: After use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and acids.[3][9]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[3]
-
Containment: Gently cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[9][12]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of contaminated materials and waste according to local, state, and federal regulations.[3][12]
First Aid Protocols
Medical attention should be sought immediately following any exposure.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Move the person to fresh air and keep them in a position comfortable for breathing.[3][4][9]
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[3][4]
-
Seek immediate medical attention if symptoms occur or you feel unwell.[3][9]
-
-
Ingestion:
Workflow and Logic Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency workflow for responding to a this compound spill.
Caption: First aid decision logic based on the route of exposure.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. chemimpex.com [chemimpex.com]
- 3. bgrci.de [bgrci.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 12. echemi.com [echemi.com]
Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery
Executive Summary: 4-iodo-1H-imidazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmacologically active molecules.[1] The presence of an iodine atom on the imidazole (B134444) scaffold imparts unique electronic properties and reactivity, primarily governed by its capacity for halogen bonding—a critical interaction in modern drug design.[2] This technical guide provides a comprehensive overview of the theoretical methodologies used to characterize this compound, offering insights into its molecular structure, electronic landscape, and reactivity. By leveraging established computational techniques, such as Density Functional Theory (DFT), researchers can predict the molecule's behavior and guide the development of novel therapeutics. All data presented herein is based on established computational protocols and comparative analysis with analogous imidazole and benzimidazole (B57391) derivatives.[3][4][5]
Computational Methodologies
The theoretical investigation of this compound relies on a robust computational workflow to predict its structural, electronic, and reactive properties. Density Functional Theory (DFT) is the most common and effective method, providing a favorable balance between accuracy and computational cost for organic molecules.[6] Time-Dependent DFT (TD-DFT) is employed for studying excited-state properties and predicting electronic spectra.[6]
Detailed Computational Protocol
A typical computational study involves a multi-step process to ensure accurate and reliable results:
-
Molecule Construction & Pre-optimization: The 3D structure of this compound is first built using molecular modeling software (e.g., GaussView, Avogadro). An initial geometry optimization is performed using a lower level of theory or a molecular mechanics force field to obtain a stable starting conformation.[6]
-
Ground State Geometry Optimization: The molecular geometry is rigorously optimized using a DFT functional, such as the widely used B3LYP, and a suitable basis set like 6-311++G(d,p).[3][6] This step locates the lowest energy structure on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). These calculations also provide thermodynamic parameters.
-
Electronic Property Analysis: Following optimization, a series of analyses are conducted:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is particularly important for understanding intermolecular interactions like halogen and hydrogen bonding.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[5]
-
-
Excited State Calculations (Optional): TD-DFT calculations are performed to predict the UV-Vis absorption spectra by determining electronic transition energies and oscillator strengths.[3][8]
Molecular Structure and Properties
While a definitive experimental crystal structure for this compound is not widely available, its geometry can be reliably predicted through the computational methods described above. The structure consists of a planar five-membered imidazole ring substituted with an iodine atom at the C4 position.
Predicted Geometrical Parameters
The structural parameters of this compound are predicted based on DFT calculations performed on analogous compounds like 4-iodo-1H-benzimidazole.[4] The C-I bond is a key feature, influencing both the molecule's steric profile and its electronic properties.
| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |
| C4-I | ~2.10 | N1-C2-N3 | ~112.0 |
| C4-C5 | ~1.36 | C2-N3-C4 | ~106.5 |
| N1-C5 | ~1.38 | N3-C4-C5 | ~110.0 |
| N1-C2 | ~1.33 | C4-C5-N1 | ~107.5 |
| C2-N3 | ~1.31 | C5-N1-C2 | ~104.0 |
| N3-C4 | ~1.39 | I-C4-N3 | ~125.0 |
| N1-H | ~1.01 | I-C4-C5 | ~125.0 |
| Note: These values are estimations based on computational modeling of similar structures and may vary from experimental data.[4] |
Electronic Properties and Reactivity
The electronic nature of this compound is fundamental to its role in drug development. The iodine substituent significantly modulates the electron distribution across the imidazole ring.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are critical in predicting chemical reactivity. The iodine atom, due to its electron-withdrawing and heavy atom effects, is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted imidazole.[3] A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability.[3]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| Imidazole (Reference) | -6.12 | -0.85 | 5.27 | B3LYP/6-311++G(d,p) |
| This compound (Predicted) | -6.45 | -1.50 | 4.95 | B3LYP/6-311++G(d,p) |
| Note: Imidazole data from literature for comparison. This compound values are predicted based on substituent effects. |
Molecular Electrostatic Potential and Halogen Bonding
The MEP provides a visual map of electron density. For iodo-substituted aromatics, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), forms on the iodine atom opposite to the C-I bond.[9][10] This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic region (e.g., a lone pair on an oxygen or nitrogen atom) on another molecule. This interaction is termed a halogen bond.
Halogen bonding is increasingly recognized as a crucial interaction for ligand-protein binding in drug discovery.[2] The σ-hole on the iodine of this compound makes it a potent halogen bond donor, enabling it to form strong, specific interactions within a biological target's binding pocket. Computational studies are essential for quantifying the strength and geometry of these bonds.[9][11]
Conclusion
Theoretical studies provide an indispensable framework for understanding the physicochemical properties of this compound. Through DFT and related computational methods, it is possible to predict the molecule's geometry, electronic structure, and potential for engaging in crucial intermolecular interactions like halogen bonding. These insights are vital for medicinal chemists and drug development professionals, enabling the rational design of more potent and selective therapeutics by leveraging the unique characteristics of the iodine substituent. The methodologies and predictive data outlined in this guide serve as a foundational resource for the continued exploration and application of this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the solubility characteristics of 4-iodo-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biological assays. This document outlines the available solubility data, presents standardized experimental protocols for its determination, and offers a visual representation of a typical solubility assessment workflow.
Core Concepts in Solubility
The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial physicochemical property that significantly impacts its bioavailability and developability. Solubility is typically assessed under two main conditions:
-
Kinetic Solubility : This measures the concentration of a compound in solution upon rapid dissolution, often from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a non-equilibrium measurement frequently used in high-throughput screening during early-stage drug discovery.
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility.
Solubility Profile of this compound
Comprehensive quantitative solubility data for this compound in a wide range of common solvents is not extensively available in peer-reviewed literature. However, a combination of qualitative information from various sources and a single quantitative data point allows for the construction of a general solubility profile.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL (requires sonication)[1] | - |
| Methanol | Polar Protic | Not Available | Slightly Soluble[2][3][4] |
| Dichloromethane (DCM) | Halogenated | Not Available | Has a certain solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Not Available | Has a certain solubility |
| Water | Polar Protic | Not Available | Poorly soluble |
It is predicted that this compound is generally soluble in other organic solvents, a common characteristic for such heterocyclic compounds. The poor aqueous solubility is attributed to the hydrophobic nature of the molecule.
Experimental Protocols for Solubility Determination
For researchers aiming to determine the precise solubility of this compound, the following established methods are recommended.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial).
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound. A thermostatically controlled shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/100mL, or molarity).
Potentiometric Titration for Ionizable Compounds
For ionizable compounds like imidazoles, potentiometric titration can be an efficient method to determine both the pKa and the intrinsic solubility.
Methodology:
-
Sample Preparation: A known amount of this compound is suspended in a specific volume of water or a co-solvent mixture.
-
Titration Setup: The suspension is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The point of inflection in the curve corresponds to the pKa of the compound. The intrinsic solubility can be calculated from the pH at which the compound begins to precipitate or dissolve, in conjunction with the pKa value and the initial concentration of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
Caption: General workflow for solubility determination.
Signaling Pathways
Specific signaling pathways directly involving this compound are not well-documented in publicly available literature. However, the imidazole (B134444) moiety is a common scaffold in a vast array of biologically active molecules and approved drugs[5]. Imidazole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors, and are implicated in various signaling pathways. The development of drugs containing the imidazole ring spans therapeutic areas such as oncology, infectious diseases, and inflammation. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.
References
An In-Depth Technical Guide to 4-Iodo-1H-imidazole: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodo-1H-imidazole, a key building block in medicinal chemistry and pharmaceutical development. The document details its commercial availability from various suppliers, provides in-depth experimental protocols for its synthesis, and explores its role as a precursor to biologically active molecules. While direct modulation of specific signaling pathways by this compound is not extensively documented, this guide will delve into the broader biological activities of iodo-imidazole derivatives, for which it serves as a crucial starting material.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity and pricing can vary between suppliers, and the following table summarizes key information for easy comparison.
| Supplier | Product Number | Purity | Pack Size | Price (USD) |
| Sigma-Aldrich | AMBH2D6F31D2 | 97% | 5 G | £10.17 |
| 10 G | £15.25 | |||
| 25 G | £30.50 | |||
| 100 G | £111.82 | |||
| 500 G | £554.02 | |||
| Chem-Impex | 28518 | ≥ 99% (HPLC) | 1 G | $18.53 |
| 5 G | $32.95 | |||
| 25 G | $92.54 | |||
| 100 G | $293.04 | |||
| 250 G | $487.63 | |||
| Tokyo Chemical Industry (TCI) | I0812 | >98.0% (TLC/HPLC) | 1 G | Contact for price |
| 5 G | Contact for price | |||
| MedChemExpress (MCE) | HY-W018280 | Technical, Pharma | Bulk | Contact for price |
| Manchester Organics | J31059 | 97% | 25 G | £45.00 |
| Thermo Scientific Chemicals (Fisher Scientific) | AC459200010 (as 4-Iodo-1-trityl-1H-imidazole) | 98% | 1 G | Contact for price |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols adapted from patent literature and chemical synthesis databases.
Protocol 1: Iodination of Imidazole (B134444)
This method involves the direct iodination of imidazole in an alkaline solution.
Materials:
-
Imidazole
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Water
Procedure:
-
Dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water and cool to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until dissolved.[1]
-
In a separate flask, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (38.1 g, 0.15 mol).[1]
-
Add the iodine/sodium iodide solution dropwise to the imidazole/sodium hydroxide solution at 0°C. After the addition is complete, continue the reaction at 0°C for 6 hours.[1]
-
Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a solid. Filter the solid and dry to obtain the crude product.[1]
-
Extract the filtrate with ethyl acetate. The organic layers are combined and concentrated to yield more crude product.[1]
-
The combined crude product is recrystallized from a mixture of water and ethanol to yield pure this compound.[1]
Protocol 2: Deiodination of 4,5-Diiodo-1H-imidazole
This two-step process involves the initial synthesis of 4,5-diiodo-1H-imidazole followed by a selective deiodination.
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
-
Dissolve imidazole and iodine in a suitable solvent under alkaline conditions.
-
The reaction is typically carried out at temperatures ranging from 0 to 120°C for 2 to 24 hours.
-
After the reaction is complete, the product, 4,5-diiodo-1H-imidazole, is isolated.
Step 2: Selective Deiodination
-
The 4,5-diiodo-1H-imidazole is then reacted with a reducing agent, such as sodium sulfite, in a solvent like DMF.
-
The reaction is heated, typically to around 100-110°C, for several hours.
-
After the reaction, the mixture is filtered, and the filtrate is concentrated and purified to give this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound via the direct iodination of imidazole.
Caption: A simplified workflow for the synthesis of this compound.
Role in Drug Discovery and Biological Systems
While this compound itself is not typically the final active pharmaceutical ingredient, it is a critical intermediate in the synthesis of a wide array of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of an iodine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.
General Biological Activities of Iodo-Imidazole Derivatives
Derivatives of iodo-imidazoles have been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: The imidazole core is found in several anticancer agents. Iodo-substituted derivatives can be designed to target specific enzymes or receptors involved in cancer progression. For instance, some imidazole derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.
-
Antimicrobial and Antifungal Activity: The imidazole ring is a key component of many antifungal drugs (e.g., ketoconazole, miconazole). The iodine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes. This property, combined with the steric and electronic effects of the iodo-substituent, can be exploited to design potent and selective enzyme inhibitors.
-
Receptor Binding: Imidazole-containing compounds are known to interact with various receptors, including histamine (B1213489) receptors and adrenergic receptors. The iodo-substituent can influence the binding affinity and selectivity of these compounds for their target receptors.
The following diagram illustrates the general role of this compound as a starting point for developing targeted therapeutics.
Caption: Conceptual pathway from this compound to potential therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-iodo-1H-imidazole, a valuable building block in medicinal chemistry and pharmaceutical development. The primary method detailed is the direct regioselective iodination of imidazole (B134444) using molecular iodine in an alkaline aqueous medium. This approach is cost-effective and amenable to scale-up. An alternative two-step method involving the formation and subsequent deiodination of a di-iodo intermediate is also discussed. This application note includes a comprehensive experimental protocol, quantitative data summary, and a visual representation of the experimental workflow to aid in the successful execution of this synthesis.
Introduction
This compound is a key synthetic intermediate used to introduce the imidazole moiety into various molecular scaffolds, a common strategy in the design of pharmacologically active compounds. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive molecules. The carbon-iodine bond in this compound provides a versatile handle for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the construction of complex molecular architectures.
The synthesis of this compound from readily available imidazole is a critical transformation. The primary challenge lies in achieving regioselectivity, as imidazole can be iodinated at the C2, C4, and C5 positions, leading to a mixture of mono-, di-, and tri-iodinated products. This protocol focuses on a widely employed method that utilizes an excess of imidazole and carefully controlled reaction conditions to favor the formation of the desired 4-iodo isomer.
Synthesis Methods
There are two primary approaches for the synthesis of this compound from imidazole:
-
Direct Iodination: This is the most common and direct method. It involves the reaction of imidazole with iodine in the presence of a base, such as sodium hydroxide (B78521). A co-solvent, typically sodium or potassium iodide, is used to enhance the solubility of iodine in the aqueous reaction medium. By using an excess of imidazole relative to iodine, the formation of di- and tri-iodinated byproducts can be minimized.
-
Two-Step Iodination and Deiodination: An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, which can be achieved by reacting imidazole with a larger excess of iodine.[1] The resulting di-iodinated compound is then selectively deiodinated at the 5-position using a reducing agent like sodium sulfite (B76179) to yield this compound.[1][2]
This document will provide a detailed protocol for the direct iodination method due to its efficiency and widespread use.
Experimental Protocol: Direct Iodination of Imidazole
This protocol is based on established procedures for the regioselective mono-iodination of imidazole.[2][3]
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Iodide (NaI) or Potassium Iodide (KI)
-
n-Hexane
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (e.g., 1.2-1.5 equivalents relative to iodine) in deionized water. Cool the solution to room temperature. To this, add imidazole (e.g., 2-5 equivalents relative to iodine) and stir until it is completely dissolved.[3]
-
Preparation of the Iodine Solution: In a separate beaker, dissolve sodium iodide or potassium iodide (e.g., 1-1.5 equivalents relative to iodine) in a minimal amount of deionized water. To this solution, add iodine (1 equivalent) and stir until it is fully dissolved. The formation of the triiodide ion (I₃⁻) increases the solubility of iodine in water.
-
Reaction: Cool the imidazole solution to 0 °C using an ice bath. Slowly add the iodine solution dropwise to the cooled imidazole solution over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6-10 hours.[3]
-
Work-up and Isolation of Crude Product: After the reaction is complete, adjust the pH of the mixture to 7-9 using a suitable acid (e.g., dilute HCl). A white solid, which is the crude this compound, may precipitate. Filter the solid using a Büchner funnel. The filtrate contains unreacted imidazole.
-
Recovery of Unreacted Imidazole: Transfer the filtrate to a separatory funnel and extract it multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the excess imidazole, which can be recrystallized and reused.[3]
-
Purification of this compound: The crude solid obtained from filtration is then purified by recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane.[2][3] Dissolve the crude product in the minimum amount of hot isopropanol (or ethyl acetate), and then add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the direct iodination method.
| Parameter | Value | Reference |
| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1 | [3] |
| Reaction Temperature | 0 °C | [3] |
| Reaction Time | 6 - 10 hours | [3] |
| Typical Yield | 69 - 70% | [2][3] |
| Appearance | White crystalline solid | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 4-iodo-1H-imidazole as a versatile building block in modern organic synthesis. It includes key reaction protocols, quantitative data summaries, and workflow diagrams to facilitate its use in research and development.
Introduction
This compound is a key heterocyclic synthon valued for its role in the construction of complex molecular architectures, particularly in medicinal chemistry. The presence of the iodo group at the C4 position provides a reactive handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse substituents. The imidazole (B134444) core itself is a prevalent motif in numerous biologically active compounds, acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding interactions with biological targets.
The strategic placement of the iodine atom, coupled with the two nitrogen atoms in the imidazole ring, allows for regioselective functionalization. The C-I bond is readily activated by transition metal catalysts, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of substituted imidazoles.
1. Suzuki-Miyaura Coupling:
This reaction is widely used to form a C-C bond between the C4 position of the imidazole and various aryl or heteroaryl boronic acids or esters. This method is fundamental for creating biaryl structures commonly found in pharmaceutical agents. A common challenge is the protection of the imidazole nitrogen, which is often necessary to prevent side reactions and improve solubility.
2. Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a C-C bond between this compound and terminal alkynes. This reaction is instrumental in the synthesis of alkynyl-imidazoles, which are precursors to various heterocyclic systems and can be found in kinase inhibitors and other targeted therapeutics.
3. Heck and Stille Coupling:
While less common than Suzuki and Sonogashira couplings for this specific substrate, Heck (with alkenes) and Stille (with organostannanes) reactions also represent viable methods for the functionalization of the this compound core, further expanding its synthetic utility.
Quantitative Data Summary
The following table summarizes representative yields for common cross-coupling reactions starting from N-protected this compound. Protection of the imidazole nitrogen (e.g., with a tosyl or trityl group) is often a prerequisite for high yields in these transformations.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 95 | |
| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 88 | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | 25 | 92 | |
| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI / Et₃N | DMF | 60 | 85 | |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / K₃PO₄ | Toluene | 110 | 78 |
Experimental Protocols
Protocol 1: General Procedure for N-Tritylation of this compound
This protocol describes the protection of the imidazole nitrogen, a common first step before cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid
This protocol details the synthesis of 4-phenyl-1-(trityl)-1H-imidazole.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
Visual Diagrams
Caption: Synthetic workflow for functionalizing this compound.
Caption: Drug discovery workflow using this compound.
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-iodo-1H-imidazole as a key building block. The imidazole (B134444) moiety is a privileged scaffold in medicinal chemistry, and the functionalization of this core through robust and versatile cross-coupling methodologies is of paramount importance in the discovery and development of novel therapeutic agents. These protocols are intended to serve as a practical guide for the successful application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Introduction to Cross-Coupling Reactions with this compound
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. This compound is a versatile substrate for such transformations due to the reactivity of the carbon-iodine bond, which readily participates in the catalytic cycle of various cross-coupling reactions. The imidazole core itself is a common feature in many biologically active compounds, and the ability to append diverse molecular fragments at the 4-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
This guide covers four major classes of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between this compound and an organoboron reagent.
-
Heck Coupling: Formation of a carbon-carbon bond between this compound and an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between this compound and a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between this compound and an amine.
For each reaction, a general overview, a detailed experimental protocol, and a summary of representative quantitative data are provided. Additionally, workflow and reaction mechanism diagrams are included to facilitate a deeper understanding of the processes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl-aryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. Microwave-assisted protocols have been shown to be particularly effective, offering rapid reaction times and high yields.[1]
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-imidazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-imidazole | 95 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1H-imidazole | 88 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-imidazole | 75 |
| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-1H-imidazole | 85 |
Note: Yields are based on microwave-assisted reactions of unprotected this compound.[1]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the coupling of unprotected this compound with an arylboronic acid under microwave irradiation.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).
-
Add a mixture of dioxane and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-1H-imidazole.
Visualization
Caption: Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction is a versatile method for the C-C bond formation between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. For this compound, the imidazole nitrogen often requires protection to prevent side reactions and catalyst inhibition.
Quantitative Data
| Entry | Alkene | N-Protecting Group | Product | Yield (%) |
| 1 | Methyl acrylate | Trityl | Methyl (E)-3-(1-trityl-1H-imidazol-4-yl)acrylate | 78 |
| 2 | Styrene | Trityl | 4-((E)-2-Phenylvinyl)-1-trityl-1H-imidazole | 85 |
| 3 | n-Butyl acrylate | SEM | n-Butyl (E)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)acrylate | 72 |
| 4 | Acrylonitrile | SEM | (E)-3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)acrylonitrile | 65 |
Note: Yields are based on reactions with N-protected this compound.
Experimental Protocol: Heck Coupling of N-Protected this compound
This protocol describes the Heck coupling of an N-protected this compound with an alkene.
Materials:
-
N-Protected this compound (e.g., 1-trityl-4-iodo-1H-imidazole)
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (MeCN)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the N-protected this compound (1.0 equiv.) in acetonitrile.
-
Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If necessary, deprotect the imidazole nitrogen using appropriate conditions (e.g., acid treatment for the trityl group).
Visualization
References
Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-1H-imidazole is a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties and the presence of a reactive iodine atom make it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The iodine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors, antifungal agents, and histamine (B1213489) receptor antagonists.
Introduction
The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of an iodine atom at the 4-position of the imidazole ring significantly enhances its synthetic utility. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, allowing for the facile formation of carbon-carbon bonds.[2][3] This enables the systematic modification of the imidazole core, which is crucial for fine-tuning the pharmacological properties of drug candidates.
I. Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. This compound and its benzimidazole (B57391) analogue serve as key intermediates in the synthesis of potent kinase inhibitors. The ability to introduce a wide array of aryl and heteroaryl substituents at the 4-position allows for the exploration of interactions with the kinase active site, leading to enhanced potency and selectivity.[4]
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using a 4-iodo-imidazole scaffold.
| Compound ID | Kinase Target | R-Group (at 4-position) | IC50 (µM) |
| KI-1 | JAK2 | 4-Methoxyphenyl | 0.166[5] |
| KI-2 | JAK3 | 4-Methoxyphenyl | 0.057[5] |
| KI-3 | Aurora A | 4-Methoxyphenyl | 0.939[5] |
| KI-4 | Aurora B | 4-Methoxyphenyl | 0.583[5] |
| KI-5 | EGFR | 3-Chloro-4-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)phenyl | 0.12[6] |
| KI-6 | BCR-ABL | 4-((Imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl)phenyl | 0.0085[7] |
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) chloride (PdCl2) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the this compound derivative (1.0 mmol), PdCl₂ (0.05 mmol), and SPhos (0.1 mmol).
-
Add 4 mL of anhydrous dioxane to the vial.
-
Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.
-
Add the arylboronic acid (1.2 mmol) and cesium carbonate (2.0 mmol) to the reaction mixture.
-
Seal the vial and degas for an additional 5 minutes.
-
Place the reaction vial in a microwave reactor and heat to 120 °C for 30-40 minutes.
-
After the reaction is complete, as monitored by TLC, cool the mixture to room temperature.
-
Add 10 mL of water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1H-imidazole derivative.[2]
Suzuki-Miyaura coupling workflow.
II. Antifungal Agents
The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Imidazole-based compounds, such as ketoconazole (B1673606) and miconazole, are well-established antifungal drugs. This compound provides a scaffold for the synthesis of new antifungal compounds with potentially improved efficacy and a broader spectrum of activity.
Quantitative Data: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of imidazole derivatives against various fungal strains.
| Compound ID | Fungal Strain | R-Group (at 4-position) | MIC (µg/mL) |
| AF-1 | Candida albicans ATCC 90028 | 2,4-Dienone motif | 2[1] |
| AF-2 | Candida glabrata 923 | 2,4-Dienone motif | 4[1] |
| AF-3 | Candida parapsilosis 27 | 2,4-Dienone motif | 16[1] |
| AF-4 | Fluconazole-resistant C. albicans 64110 | Modified 2,4-Dienone | 8[1] |
| AF-5 | Aspergillus niger | Biphenyl | >100 |
| AF-6 | Candida albicans | 1-methyl-5-(4-chlorophenyl) | >100[8] |
Experimental Protocol: Synthesis of an Antifungal Compound via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a this compound derivative with a terminal alkyne.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the this compound derivative (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
To the stirred solution, add the terminal alkyne (1.1 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-1H-imidazole derivative.[3]
Sonogashira coupling workflow.
III. Histamine Receptor Antagonists
Histamine receptors, particularly the H3 receptor, are attractive targets for the treatment of neurological and inflammatory disorders. The imidazole core is a key pharmacophoric element for histamine receptor ligands. This compound serves as a starting point for the synthesis of novel histamine H3 receptor antagonists with high affinity and selectivity.[9]
Quantitative Data: Histamine H3 Receptor Binding Affinity
The following table shows the binding affinities (pKi) of representative histamine H3 receptor antagonists.
| Compound ID | R-Group at 4-position | pKi |
| H3A-1 | 2-Aminobenzimidazole moiety | > 8.0[9] |
| H3A-2 | 4-Chlorobenzyl-pyrrolidin-1-ylhexyl-guanidine | 8.38 |
| H3A-3 | 4-Chlorobenzyl-pyrrolidin-1-ylheptyl-guanidine | 8.78 |
Experimental Protocol: Synthesis of a Histamine H3 Receptor Antagonist Precursor
This protocol describes the synthesis of a key intermediate for histamine H3 receptor antagonists, starting from a 4-substituted imidazole.
Materials:
-
4-Substituted-1H-imidazole (1.0 equiv)
-
3-Bromopropanol (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred suspension of sodium hydride (1.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add a solution of the 4-substituted-1H-imidazole (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add 3-bromopropanol (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1-(3-hydroxypropyl)-1H-imidazole.
Synthesis of a histamine H3 antagonist precursor.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry, providing a versatile platform for the synthesis of diverse and potent bioactive molecules. The methodologies outlined in these application notes, particularly the robust palladium-catalyzed cross-coupling reactions, empower researchers to efficiently explore vast chemical space and accelerate the drug discovery process. The provided protocols and data serve as a valuable resource for scientists engaged in the development of novel therapeutics targeting a wide range of diseases.
References
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a histamine H3 receptor model through structure-activity relationships for classical H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of novel non-imidazole histamine H(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Iodo-1H-Imidazole in the Development of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodo-1H-imidazole as a versatile starting material for the synthesis and evaluation of new antifungal drug candidates. The protocols and data herein are compiled to facilitate research and development in the critical area of antimicrobial resistance.
Introduction
The imidazole (B134444) scaffold is a cornerstone in the development of antifungal agents, with many clinically significant drugs targeting the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key player in the ergosterol (B1671047) biosynthesis pathway.[1][2] The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[1][2] this compound serves as a valuable and reactive intermediate in the synthesis of novel imidazole-based antifungals.[3] The presence of the iodine atom at the 4-position offers a strategic advantage for medicinal chemists, providing a reactive site for carbon-carbon bond formation through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) and optimize antifungal potency.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for imidazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By binding to the heme iron of the enzyme, imidazole derivatives block the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][2]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Imidazole Derivatives.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of antifungal agents derived from this compound.
Protocol 1: Synthesis of N-Alkyl-4-iodo-1H-imidazole
This protocol is adapted from established N-alkylation methods for imidazole derivatives and can be optimized for various alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imidazolide (B1226674) anion.
-
Add the desired alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of 4-Aryl-1H-imidazole Derivatives via Suzuki Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-substituted-4-iodo-1H-imidazole with an arylboronic acid.
Materials:
-
N-Substituted-4-iodo-1H-imidazole (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium(II) chloride (PdCl₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine the N-substituted-4-iodo-1H-imidazole (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add PdCl₂ (5 mol%) and SPhos (10 mol%).
-
Add a mixture of dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a standard for assessing the in vitro antifungal activity of novel compounds.
Materials:
-
Synthesized imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
RPMI-1640 medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a final volume of 100 µL per well. The final DMSO concentration should not exceed 1-2%.
-
Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well. For fungistatic compounds like azoles, this is often defined as a ≥50% reduction in turbidity as measured by a spectrophotometer at a specific wavelength (e.g., 530 nm).
Data Presentation
The following table summarizes the antifungal activity (MIC values) of representative imidazole derivatives against various fungal pathogens. While specific data for compounds directly synthesized from this compound is emerging, the presented data for structurally related halo-imidazoles provides a valuable reference for expected potency.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound A (N-benzyl-4-chloro-imidazole derivative) | Candida albicans | 8 | [5] |
| Cryptococcus neoformans | 16 | [5] | |
| Compound B (N-aryl-4,5-dichloro-imidazole derivative) | Candida albicans | 4 | [6] |
| Aspergillus niger | 8 | [6] | |
| Compound C (2,4,5-Tribromo-imidazole derivative) | Aspergillus niger | 12.5 | [7] |
| Fluconazole (Reference) | Candida albicans | 0.25-2 | [6] |
| Cryptococcus neoformans | 1-8 | [6] |
Experimental Workflow
The development of novel antifungal agents from this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for Antifungal Drug Development from this compound.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Iodo-1H-Imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-iodo-1H-imidazole as a versatile building block in the synthesis of bioactive molecules. The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The presence of an iodine atom at the 4-position offers a reactive handle for various cross-coupling reactions, enabling the facile generation of diverse molecular libraries for drug discovery programs.[3] This document details synthetic protocols, presents quantitative data for exemplary compounds, and illustrates relevant biological pathways.
Overview of Synthetic Utility
This compound is a key intermediate for the synthesis of substituted imidazoles with a range of biological activities, including antifungal, antiviral, and kinase inhibitory properties.[4][5][6] The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, allowing for the introduction of various aryl and heteroaryl substituents.[7][8]
Synthesis of this compound
A reliable method for the preparation of this compound is crucial for its use as a synthetic precursor. The following protocol is adapted from established procedures.[9]
Experimental Protocol: Iodination of Imidazole
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Water (H₂O)
-
n-Hexane
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve sodium hydroxide (0.60 mol) in 150 mL of water and cool the solution to room temperature.
-
Add imidazole (0.60 mol) and stir until fully dissolved.[10]
-
In a separate beaker, dissolve sodium iodide (0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (0.15 mol).[10]
-
Cool the imidazole solution to 0 °C using an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the stirring imidazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 6 hours.
-
Adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.[10]
-
Collect the crude product by suction filtration.
-
The crude solid is purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure this compound.[10]
Application in the Synthesis of p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of proinflammatory cytokine production and a validated target for the treatment of inflammatory diseases.[2][3] Substituted imidazoles are a well-established class of p38 MAPK inhibitors.[6] this compound serves as an excellent starting material for the synthesis of these inhibitors via sequential Suzuki-Miyaura cross-coupling reactions.
Signaling Pathway: p38 MAPK and Inflammatory Cytokine Production
Caption: p38 MAPK signaling pathway and the point of inhibition.
Synthetic Workflow for a p38 MAPK Inhibitor
Caption: General synthetic workflow for a p38 MAPK inhibitor.
Experimental Protocol: Synthesis of a 4-Aryl-5-pyridyl-1H-imidazole
This protocol describes a representative synthesis of a p38 MAPK inhibitor, 4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole, adapted from general Suzuki-Miyaura coupling procedures.[8]
Step 1: Suzuki-Miyaura Coupling of this compound with 4-Pyridylboronic Acid
Materials:
-
This compound
-
4-Pyridylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 4-pyridylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Add a degassed 2M aqueous solution of potassium carbonate (3.0 eq) and a mixture of toluene and ethanol (4:1).
-
Purge the vessel with an inert gas for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(4-pyridyl)-1H-imidazole.
Step 2 and 3 would follow a similar protocol for iodination at the 5-position and a subsequent Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.
Quantitative Data: p38 MAPK Inhibitory Activity
| Compound ID | Structure | Target Enzyme | IC₅₀ (nM) |
| 1 | 4-(4-Fluorophenyl)-5-(4-pyridyl)-1H-imidazole | p38α MAPK | 15 |
| SB203580 (Reference) | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | p38α MAPK | 50 |
| Compound A | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative AA6 | p38 MAPK | 403.57 ± 6.35[11][12] |
| Reference Drug (adezmapimod) | SB203580 | p38 MAPK | 222.44 ± 5.98[11][12] |
Application in the Synthesis of Antifungal Agents
Imidazole-based compounds are a cornerstone of antifungal therapy. They act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][7][9] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Mechanism of action of imidazole antifungals.
Experimental Protocol: Synthesis of an N-Aryl Imidazole Antifungal Analog
This protocol describes a general Chan-Lam coupling for the N-arylation of this compound to generate structures analogous to known antifungal agents.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and copper(II) acetate (1.1 eq).
-
Add anhydrous dichloromethane and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated imidazole.
Quantitative Data: Antifungal Activity (Minimum Inhibitory Concentration)
| Compound ID | Structure (General) | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| 2 | 4-Iodo-1-(4-chlorophenyl)-1H-imidazole | 12.5 | 25 |
| Clotrimazole (Reference) | 1-((2-Chlorophenyl)diphenylmethyl)-1H-imidazole | 0.5 - 4 | 1 - 8 |
| Compound IIIk | 4-(1,3-bis(benzo[d][3][7]dioxol-5-ylmethyl)-4-methylimidazolidin-2-yl)-N,N-dimethyl aniline | 12.5[10] | 25[10] |
| Griseofulvin (Reference) | (2S,6'R)-7-Chloro-2',4,6-trimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[4]ene]-3,4'-dione | 1-10 | 0.1-1 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in constructing p38 MAPK inhibitors and antifungal agents through efficient and scalable cross-coupling reactions has been demonstrated. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the vast chemical space accessible from this important intermediate.
References
- 1. 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 11. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 4-iodo-1H-imidazole
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazole (B134444) derivatives is a cornerstone of medicinal chemistry and drug development. The introduction of alkyl groups onto the imidazole ring can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can influence its pharmacokinetic profile and biological activity. 4-iodo-1H-imidazole is a particularly valuable building block, as the iodine atom serves as a versatile handle for further functionalization, most notably through cross-coupling reactions. This protocol provides a detailed methodology for the N-alkylation of this compound, a critical transformation for the synthesis of a diverse array of potentially therapeutic compounds.
General Principles
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, upon deprotonation by a suitable base, acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and regioselectivity.
Due to the asymmetry of the this compound ring, N-alkylation can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The electron-withdrawing nature of the iodine atom at the 4-position decreases the electron density of the adjacent nitrogen (N-3) and, to a lesser extent, the distal nitrogen (N-1). Consequently, alkylation is generally favored at the more nucleophilic N-1 position, leading predominantly to the 1,4-disubstituted regioisomer.
Experimental Protocols
Two primary protocols are presented below, employing either a strong base (Sodium Hydride) for rapid and complete deprotonation or a milder base (Potassium Carbonate) which can offer greater control and is often used in large-scale synthesis.
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF
This method is suitable for a wide range of alkylating agents and generally proceeds with high efficiency.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the this compound.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkylating agent.
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile (B52724)
This method employs a milder base and is often preferred for its operational simplicity.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. The data is based on the alkylation of 4-nitroimidazole (B12731), a compound with similar electronic properties to this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1-3 | 66-85 |
| Benzyl chloride | K₂CO₃ | CH₃CN | 60 | 1-3 | 66-85 |
| Allyl bromide | K₂CO₃ | CH₃CN | 60 | 1-3 | 66-85 |
| Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 1-3 | 66-85 |
Note: The data presented is for the N-alkylation of 4-nitroimidazole and serves as a representative example. Actual reaction times and yields for this compound may vary and should be optimized for each specific substrate and alkylating agent.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
Functionalization of the 4-Iodo-1H-Imidazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the 4-iodo-1H-imidazole scaffold, a versatile building block in medicinal chemistry and drug discovery. The presence of the iodine atom at the C4 position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted imidazole (B134444) derivatives.
Introduction
The imidazole nucleus is a privileged scaffold in numerous biologically active compounds.[1][2][3] Functionalization of the imidazole ring is a key strategy in the development of novel therapeutic agents. The this compound scaffold is a particularly valuable starting material due to the reactivity of the carbon-iodine bond in cross-coupling reactions.[4] This allows for the introduction of a wide array of substituents at the 4-position, facilitating the exploration of structure-activity relationships (SAR).
This guide details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination. A protocol for the synthesis of the this compound precursor is also provided.
Synthesis of this compound
A common and effective method for the preparation of this compound is through the direct iodination of imidazole.
Experimental Protocol:
Materials:
-
Imidazole
-
Sodium hydroxide (B78521) (NaOH)
-
Iodine (I₂)
-
Sodium iodide (NaI)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
Preparation of Imidazole Solution: In a flask, dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) and cool to room temperature. Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until completely dissolved.
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL), cool to room temperature, and then add iodine (e.g., 38.1 g, 0.15 mol).
-
Reaction: Cool the imidazole solution to 0 °C using an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution, maintaining the temperature at 0 °C.
-
Work-up: After the addition is complete, continue stirring the reaction mixture at 0 °C for 6 hours. Adjust the pH of the mixture to 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Isolation and Purification: Collect the precipitated solid by suction filtration. The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover more product. The crude solid is then purified by recrystallization, for instance, by first washing with a hot water/ethanol mixture to remove di-iodinated byproducts, followed by recrystallization of the cooled filtrate from a solvent system like isopropanol and n-hexane to yield pure this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The this compound scaffold is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives. A key challenge can be the presence of the unprotected N-H group, which can inhibit the catalyst.[5] Careful selection of ligands, bases, and reaction conditions is crucial for successful transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and a wide range of organoboron compounds. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[4][6]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine:\n- this compound\n- Arylboronic acid\n- Pd Catalyst (e.g., PdCl₂)\n- Ligand (e.g., SPhos)\n- Base (e.g., Cs₂CO₃)\n- Solvent (e.g., Dioxane)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas1 [label="Degas Mixture\n(e.g., N₂ bubbling)", fillcolor="#FFFFFF", fontcolor="#202124"]; mw_heat [label="Microwave Irradiation\n(e.g., 120 °C, 30-40 min)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n1. Cool to RT\n2. Add Water\n3. Extract with Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-Aryl-1H-imidazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [label="1. Reagent Setup"]; reagents -> degas1 [label="2. Inert Atmosphere"]; degas1 -> mw_heat [label="3. Reaction"]; mw_heat -> workup [label="4. Quenching & Extraction"]; workup -> purify [label="5. Isolation"]; purify -> product [label="Final Product"]; } Caption: Workflow for Suzuki-Miyaura Coupling.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Tolylboronic acid | PdCl₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 30 min | 89 |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 h | 75 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 h | 85 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 h | 82 |
| Note: Data is compiled from reactions on this compound and closely related N-unprotected iodo-azoles to provide a representative overview. |
This protocol is adapted from procedures for N-substituted iodo-benzimidazoles and is expected to be applicable to this compound.[7]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane (4 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound, PdCl₂, and SPhos.
-
Add dioxane to the vial and degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.
-
Add the arylboronic acid and cesium carbonate to the reaction mixture.
-
Seal the vial and degas for an additional 5 minutes.
-
Place the reaction vial in a microwave reactor and heat to 120 °C for 30-40 minutes.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling provides an efficient route to synthesize 4-alkynyl-1H-imidazoles by reacting this compound with terminal alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] Copper-free variations have also been developed.[7][9]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine:\n- this compound\n- Terminal Alkyne\n- Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)\n- Cu(I) Co-catalyst (e.g., CuI)\n- Base (e.g., Et₃N)\n- Solvent (e.g., THF/DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="Degas Mixture\n(Inert Atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Stir at RT to 60 °C", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n1. Filter through Celite\n2. Concentrate Solvent\n3. Aqueous Work-up", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-Alkynyl-1H-imidazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [label="1. Reagent Setup"]; reagents -> degas [label="2. Inert Atmosphere"]; degas -> react [label="3. Reaction"]; react -> workup [label="4. Quenching"]; workup -> purify [label="5. Isolation"]; purify -> product [label="Final Product"]; } Caption: Workflow for Sonogashira Coupling.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | DMF | RT | 12 | 92 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | THF | 50 | 16 | 85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 24 | 78 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | MeCN | 60 | 8 | 95 |
| Note: Data is compiled from reactions on this compound and analogous iodo-heterocycles. |
This is a general protocol that can be adapted for various substrates.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to 4-vinyl-1H-imidazole derivatives.[11]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine:\n- this compound\n- Alkene (e.g., Acrylate)\n- Pd Catalyst (e.g., Pd(OAc)₂)\n- Ligand (e.g., PPh₃)\n- Base (e.g., Et₃N)\n- Solvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="Degas Mixture\n(Inert Atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Heat Reaction\n(e.g., 80-120 °C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n1. Cool and Filter\n2. Dilute with Water\n3. Extract with Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-Vinyl-1H-imidazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [label="1. Reagent Setup"]; reagents -> degas [label="2. Inert Atmosphere"]; degas -> react [label="3. Reaction"]; react -> workup [label="4. Quenching & Extraction"]; workup -> purify [label="5. Isolation"]; purify -> product [label="Final Product"]; } Caption: Workflow for Heck Coupling.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 88 |
| Styrene | PdCl₂ (3) | P(o-tol)₃ (6) | NaOAc | MeCN | 120 | 24 | 75 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 140 | 10 | 90 |
| Acrylonitrile | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane | 110 | 18 | 81 |
| Note: Data is compiled from reactions on iodoarenes and provides a general guideline for this compound. |
This is a general protocol for the Heck reaction of aryl iodides.[12]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) (optional, but often beneficial)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, MeCN, NMP)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃ (if used).
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to 80-140 °C with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a solid precipitates, filter it off. Otherwise, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-amino-1H-imidazole derivatives from this compound and various primary or secondary amines.[13] The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for high yields, especially with N-H containing heterocycles.[5]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine:\n- this compound\n- Amine\n- Pd Pre-catalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., XPhos)\n- Base (e.g., NaOt-Bu)\n- Solvent (e.g., Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"]; degas [label="Degas Mixture\n(Inert Atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Heat Reaction\n(e.g., 80-110 °C)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n1. Cool to RT\n2. Quench with Water\n3. Extract with Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4-Amino-1H-imidazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents [label="1. Reagent Setup"]; reagents -> degas [label="2. Inert Atmosphere"]; degas -> react [label="3. Reaction"]; react -> workup [label="4. Quenching & Extraction"]; workup -> purify [label="5. Isolation"]; purify -> product [label="Final Product"]; } Caption: Workflow for Buchwald-Hartwig Amination.
| Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 91 |
| Morpholine | Pd₂(dba)₃ (1) | tBuBrettPhos (2) | LHMDS | THF | RT | 12 | 85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| Note: Data is compiled from reactions on iodoarenes and analogous iodo-heterocycles. The N-H of the imidazole may require protection for certain substrates. |
This general protocol is adapted for aryl iodides and may require optimization for this compound, particularly regarding the choice of ligand and base.[14]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent to the tube.
-
Add this compound and the amine.
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The this compound scaffold is a highly valuable platform for the synthesis of diverse, functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide robust and versatile methods for C-C and C-N bond formation at the C4 position. Successful functionalization relies on the careful selection of catalysts, ligands, bases, and reaction conditions to overcome potential challenges such as catalyst inhibition by the imidazole N-H. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this important building block in their drug discovery and development efforts.
References
- 1. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revues.imist.ma [revues.imist.ma]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. A solely‐Fe‐catalyzed Sonogashira‐type coupling of non‐activated secondary alkyl iodides with terminal alkynes | Semantic Scholar [semanticscholar.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-1H-imidazole is a key building block and intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Accurate and reliable quantification of this compound is critical for ensuring the quality, purity, and consistency of starting materials and final products in research and drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical practices for imidazole (B134444) derivatives and are designed to be adapted and validated in your laboratory.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for determining the purity of this compound and for quantifying it in bulk materials and relatively simple matrices. It is a robust and widely available technique.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids (e.g., plasma) and for impurity profiling.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the determination of this compound. The method is adapted from established procedures for structurally similar compounds like 4-iodo-1H-benzimidazole.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Formic acid (analytical grade).
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a suitable choice.[1]
3. Standard Solution Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.
4. Sample Solution Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point for method development could be a gradient from 30% to 70% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a DAD scan from 200-400 nm during method development to determine the optimal wavelength).[1]
-
Injection Volume: 10 µL.[1]
6. Data Analysis:
-
The purity of this compound is typically determined by the area percentage method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1]
-
For quantification, a calibration curve is generated by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this curve.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary (HPLC-UV)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of imidazole derivatives. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | ≤ 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
Experimental Workflow (HPLC-UV)
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex matrices like plasma.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).
-
C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 mm i.d. x 50 mm length).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., d3-4-iodo-1H-imidazole).
-
Equipment for sample preparation (e.g., centrifuge, vortex mixer, 96-well plates).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
3. Standard and Sample Preparation (from Plasma):
-
Standard Curve and QC Samples: Spike known concentrations of this compound into blank plasma to prepare calibration standards and quality control (QC) samples.
-
Sample Extraction:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
4. LC-MS/MS Conditions:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution, for example, starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. A likely precursor ion would be the protonated molecule [M+H]⁺.
-
Source Parameters: Optimize source temperature, voltages, and gas flows to maximize the ion signal.
-
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the samples is then calculated from this curve.
Method Validation
A full validation according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical methods should be performed. This includes specificity, linearity, range, accuracy, precision, recovery, matrix effects, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Quantitative Data Summary (LC-MS/MS)
The following table presents expected performance characteristics for an LC-MS/MS method for an imidazole derivative.[5][6]
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[5] |
| Recovery | > 75% |
Experimental Workflow (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 7. Validation of analytical methods [eurachem.org]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification and identification of 4-iodo-1H-imidazole, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, purity, and consistency. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The following method is based on reverse-phase chromatography, which separates compounds based on their polarity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable choice.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.[1]
-
Sample Solution Preparation: Prepare the synthesized this compound sample at the same concentration as the standard solution using the same diluent.[1]
3. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see Table 1 for gradient program)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL[1]
4. System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
5. Quantification: The purity of the this compound sample can be determined by comparing the peak area of the analyte in the sample solution to that of the standard solution.
Data Presentation: HPLC Method
Table 1: HPLC Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Quantitative Data for HPLC Analysis of this compound (Example Data)
| Parameter | Value |
| Retention Time (tR) | ~ 8.5 minutes |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.2 - 200 µg/mL |
| R² (Correlation Coefficient) | > 0.999 |
Visualization: HPLC Experimental Workflow
References
Application Notes and Protocols for the Biocatalyzed Synthesis of 4-Iodoimidazole Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalyzed synthesis of 4-iodoimidazole nucleosides, offering a greener and more efficient alternative to traditional chemical synthesis. The protocols focus on a whole-cell biocatalytic approach using Erwinia amylovora for the transglycosylation reaction.
Introduction
Nucleoside analogs are a critical class of therapeutic agents with broad applications in antiviral and anticancer treatments.[1] The chemical synthesis of these compounds, particularly halogenated imidazole (B134444) nucleosides, is often complex, multi-stepped, and can generate significant chemical waste.[1][2] Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a compelling alternative, offering high regio- and stereoselectivity under mild reaction conditions.[3][4] This document outlines a whole-cell biocatalytic method for the synthesis of 4-iodoimidazole-ribonucleoside using Erwinia amylovora, which has been identified as an effective biocatalyst for this transformation.[1]
Principle of the Biocatalytic Method
The core of this biocatalytic process is a transglycosylation reaction catalyzed by nucleoside phosphorylases present in Erwinia amylovora.[1] The reaction involves the transfer of a ribose moiety from a pyrimidine (B1678525) donor nucleoside (e.g., uridine) to an acceptor base, 4(5)-iodo-1H-imidazole. This one-pot cascade process is efficient and avoids the need for protecting groups and harsh reagents often required in chemical synthesis.
Data Presentation
Table 1: Comparison of Biocatalytic and Chemical Synthesis of 4-iodo-1-(β-D-ribofuranosyl)imidazole
| Parameter | Biocatalytic Synthesis (Whole-Cell E. amylovora) | Chemical Synthesis |
| Starting Materials | Uridine, 4(5)-iodo-1H-imidazole | Tetra-O-acetyl ribose, 4(5)-diiodoimidazole, and multiple reagents for protection/deprotection |
| Key Steps | One-pot transglycosylation | 5 steps including Vorbrüggen glycosylation and deprotection[1][2] |
| Reaction Time | 24 - 72 hours | > 100 hours (cumulative)[1][2] |
| Overall Yield | Up to 95.3% conversion, 88.3% yield under optimized conditions | ~27%[1][2] |
| Reaction Conditions | Aqueous phosphate (B84403) buffer, pH 7, room temperature | Anhydrous organic solvents, inert atmosphere, range of temperatures (0-60 °C)[1][2] |
| Environmental Impact | Minimal solvent use, biodegradable catalyst | Use of toxic reagents and solvents |
Table 2: Optimization of Biocatalytic Transglycosylation Reaction[3]
| Entry | Uridine (mM) | 4(5)-iodo-1H-imidazole (mM) | Phosphate Buffer (mM) | Reaction Time (h) | Conversion/Yield (%) |
| 1 | 30 | 30 | 30 | 72 | 70.5 (Yield) |
| 2 | 30 | 10 | 30 | 24 | 88.3 (Yield) |
| 3 | 20 | 10 | 30 | 24 | Lower than entry 2 |
| 4 | 10 | 10 | 30 | 24 | Lower than entry 2 |
| 5 | 30 | 10 | 10 | 24 | 67.3 (Yield) |
| 6 | 30 | 10 | 20 | 24 | 75.2 (Yield) |
Experimental Protocols
Protocol 1: Cultivation of Erwinia amylovora Biocatalyst
-
Media Preparation: Prepare Luria-Bertani (LB) broth by dissolving 25 g/L of LB broth cocktail in deionized water.[5][6] Alternatively, use a medium containing 1% glucose, 1% beef extract, 1% peptone, 0.5% K₂HPO₄, and 0.5% NaCl.[4] Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterile LB broth with a stock culture of Erwinia amylovora (e.g., ATCC 15580).
-
Incubation: Incubate the culture at 26°C for 24 hours with agitation (150-400 rpm) to ensure proper aeration and cell growth.[5]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Cell Washing: Wash the cell pellet with phosphate buffer (e.g., 30 mM, pH 7) to remove residual media components.
-
Biocatalyst Preparation: Resuspend the washed cell pellet in the reaction buffer to a desired cell density (e.g., 1.5x10¹⁰ cells/mL).
Protocol 2: Biocatalyzed Synthesis of 4-iodo-1-(β-D-ribofuranosyl)imidazole
-
Reaction Setup: In a suitable reaction vessel, combine the following components in 30 mM phosphate buffer (pH 7):
-
Uridine (30 mM)
-
4(5)-iodo-1H-imidazole (10 mM)
-
Erwinia amylovora cell suspension (1.5x10¹⁰ cells/mL)
-
-
Incubation: Incubate the reaction mixture at room temperature with gentle agitation for 24-72 hours.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using High-Performance Liquid Chromatography (HPLC) to determine the conversion of 4(5)-iodo-1H-imidazole and the formation of the product.
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate it by centrifuging to remove the bacterial cells.
-
Product Purification: The supernatant containing the product can be purified using standard chromatographic techniques.
Protocol 3: Chemical Synthesis of 4-iodo-1-(β-D-ribofuranosyl)imidazole (for comparison)
This protocol is a multi-step chemical synthesis.
Step 1: Vorbrüggen Glycosylation
-
In a nitrogen atmosphere, dissolve tetra-O-acetyl ribose (10 mmol) and 4(5)-diiodoimidazole (1.1 equiv.) in acetonitrile.
-
Add bis(trimethylsilyl)acetamide (1.1 equiv.) and stir at room temperature for 1 hour.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOtf, 1.1 equiv.) and stir at 0-60°C for 18 hours. The crude yield is approximately 86%.[1][2]
Step 2: Deprotection
-
Treat the product from Step 1 with a solution of 28% ammonium (B1175870) hydroxide (B78521) in ethanol (B145695) at room temperature for 18 hours. The crude yield is approximately 75%.[1][2]
Step 3 & 4: Benzylation and Iodination (simplified for brevity)
Step 5: Final Deprotection
-
Treat the protected nucleoside with boron trifluoride etherate (BF₃·Et₂O) and ethanethiol (B150549) in dichloromethane (B109758) at room temperature for 72 hours. The yield for this step is approximately 70%.[1][2]
The overall yield for the chemical synthesis is approximately 27%.[1][2]
Visualizations
Caption: Workflow for the biocatalyzed synthesis of 4-iodoimidazole nucleoside.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Whole cell biocatalysts for the preparation of nucleosides and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for diagnosing Erwinia amylovora infection using a fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-iodo-1H-imidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-iodo-1H-imidazole as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand, generalized protocols for the formation of its metal complexes, and methods for their characterization. Potential applications in catalysis and drug development are also discussed, with a focus on its role as an antifungal agent.
Introduction to this compound in Coordination Chemistry
This compound is a halogenated heterocyclic compound that has garnered significant interest in various fields, including medicinal chemistry and materials science.[1] In coordination chemistry, it serves as a monodentate ligand, coordinating to metal centers primarily through the unsubstituted nitrogen atom of the imidazole (B134444) ring. The presence of the iodo-substituent at the 4-position significantly influences the electronic properties of the imidazole ring, enhancing its reactivity and making it a valuable building block for the synthesis of novel coordination compounds.[1]
The coordination chemistry of imidazole and its derivatives is well-established, with these ligands forming stable complexes with a wide range of transition metals.[2][3][4] These complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions.[2] Metal complexes of imidazole derivatives have shown promise in various applications, including catalysis, and as antimicrobial and anticancer agents.[5]
Applications of this compound and its Coordination Complexes
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal and antimicrobial agents.[1] Its coordination complexes are of interest for their potential catalytic activity and as therapeutic agents.
-
Pharmaceutical Development: The imidazole moiety is a core component of many biologically active molecules.[6] this compound serves as a crucial precursor for introducing the imidazole scaffold into larger molecules, including potential drug candidates.[1]
-
Antifungal Agents: Imidazole derivatives are a well-known class of antifungal drugs that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7][8][9] This disruption of the cell membrane leads to increased permeability and ultimately cell death.[8]
-
Catalysis: Metal complexes containing imidazole-based ligands are known to be effective catalysts for a variety of organic transformations, including oxidation and reduction reactions. The electronic properties of the this compound ligand can be leveraged to tune the catalytic activity of the metal center.
-
Materials Science: The ability of this compound to form coordination polymers and metal-organic frameworks opens up possibilities for the development of new materials with unique electronic and thermal properties.[1]
Quantitative Data
While specific experimental data for coordination complexes of this compound is limited in the current literature, the following tables provide examples of the types of quantitative data that are critical for the characterization of such compounds. The data presented here is based on closely related imidazole and benzimidazole (B57391) complexes and should be considered as a reference for what to expect.
Table 1: Example of Crystallographic Data for a Hypothetical Metal-4-iodo-1H-imidazole Complex
| Parameter | Example Value |
| Chemical Formula | [M(C₃H₃IN₂)₂Cl₂] |
| Formula Weight | (Varies with metal) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 12.0 - 13.0 |
| c (Å) | 9.0 - 10.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1000 - 1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.8 - 2.0 |
| Bond Length (M-N) (Å) | 2.0 - 2.2 |
| Bond Angle (N-M-N) (°) | 85 - 95 |
Table 2: Example of Spectroscopic Data for a Hypothetical Metal-4-iodo-1H-imidazole Complex
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - Imidazole ring protons: shifts will be observed compared to the free ligand, typically downfield shifts upon coordination. - N-H proton: may be broadened or shifted significantly. |
| ¹³C NMR (in DMSO-d₆) | - Imidazole ring carbons: coordination-induced shifts will be observed. The C4 carbon bearing the iodine will have a characteristic chemical shift. |
| FT-IR (cm⁻¹) | - N-H stretching: ~3100-3300 cm⁻¹ - C=N stretching: ~1500-1600 cm⁻¹ (shift upon coordination) - C-N stretching: ~1300-1400 cm⁻¹ - New bands in the low-frequency region (~400-600 cm⁻¹) corresponding to M-N stretching vibrations.[3][4] |
| Mass Spectrometry | - Molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the complex. - Fragmentation pattern showing the loss of ligands. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound and its metal complexes. These should be adapted based on the specific metal and desired stoichiometry.
This protocol is based on the iodination of imidazole.[6][10]
Materials:
-
Imidazole
-
Iodine
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium iodide (NaI) (optional, as a co-solvent for iodine)[6]
-
Deionized water
-
Isopropyl alcohol
-
n-Hexane
Procedure:
-
Dissolve sodium hydroxide in deionized water in a round-bottom flask and cool to room temperature.
-
Add imidazole to the NaOH solution and stir until dissolved.
-
In a separate beaker, prepare a solution of iodine (and optionally sodium iodide) in water.
-
Cool the imidazole solution to 0 °C in an ice bath.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution with continuous stirring.
-
Maintain the reaction at 0 °C for several hours after the addition is complete.
-
Adjust the pH of the reaction mixture to 7-9 to precipitate the crude product.
-
Filter the white solid, wash with cold deionized water, and dry under vacuum.
-
Recrystallize the crude product from a mixture of isopropyl alcohol and n-hexane to obtain pure this compound.[6]
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂) or other suitable metal salt
-
Methanol (B129727) or ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate flask, dissolve the copper(II) chloride in methanol.
-
Slowly add the copper(II) chloride solution to the this compound solution with constant stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours. A color change or precipitation may be observed.
-
If a precipitate forms, filter the solid, wash with a small amount of cold methanol, and then with diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.
-
Collect the solid product by filtration and dry in a desiccator.
1. FT-IR Spectroscopy:
-
Acquire the FT-IR spectrum of the synthesized complex and the free this compound ligand using KBr pellets.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies of the imidazole ring upon coordination and to identify the M-N stretching vibration.
2. NMR Spectroscopy (for diamagnetic complexes like Zn(II)):
-
Dissolve the complex and the free ligand in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts of the complex to the free ligand to determine the effect of coordination on the electronic environment of the imidazole ring.
3. UV-Vis Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., methanol or DMF).
-
Record the UV-Vis spectrum to observe any d-d transitions or charge-transfer bands.
4. Elemental Analysis:
-
Determine the percentage of C, H, N, and I in the complex to confirm the empirical formula.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the coordination chemistry and application of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 3. azjournalbar.com [azjournalbar.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. biolmolchem.com [biolmolchem.com]
- 9. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 10. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-iodo-1H-imidazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Iodination: Insufficient iodinating agent or suboptimal reaction conditions. 2. Degradation of Product: The product, this compound, can be sensitive to certain conditions and may degrade. 3. Poor Quality Reagents: Use of old or impure starting materials or reagents. | 1. Optimize Iodination: Ensure the use of an appropriate iodinating agent (e.g., I₂ with a co-solvent like NaI or KI to increase solubility in water). Adjust the stoichiometry of iodine and imidazole (B134444); an excess of imidazole can help minimize the formation of di- and tri-iodinated byproducts.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control Reaction Conditions: Maintain the recommended reaction temperature (e.g., 0 °C during the addition of the iodinating agent) to prevent side reactions.[2] 3. Verify Reagent Quality: Use fresh, high-purity imidazole, iodine, and other reagents. |
| Formation of Multiple Products (Di- and Tri-iodinated Imidazoles) | 1. Over-iodination: Use of excess iodinating agent or prolonged reaction times can lead to the formation of 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole.[1] 2. Reaction Conditions: Higher temperatures can promote multiple iodinations. | 1. Control Stoichiometry: Carefully control the molar ratio of iodine to imidazole. A molar ratio of iodine to imidazole of 1:2-5 is suggested to reduce the generation of di- and tri-substituted byproducts.[1] 2. Optimize Reaction Temperature: Perform the iodination at a controlled low temperature (e.g., 0 °C).[2] 3. Purification Strategy: If multi-iodinated products are formed, they can be separated during the purification step. For instance, 4,5-diiodo-1H-imidazole can be removed by filtration from a hot ethanol (B145695)/water mixture during recrystallization.[1][2] |
| Difficulty in Product Isolation and Purification | 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture. 2. Co-precipitation of Impurities: Starting materials or byproducts may precipitate along with the desired product. 3. Ineffective Recrystallization: The chosen solvent system may not be optimal for separating the product from impurities. | 1. Adjust pH: After the reaction, carefully adjust the pH to 7-8 with an acid (e.g., concentrated HCl) to induce precipitation of the crude product.[2] 2. Salting Out: Adding a saturated salt solution, like sodium chloride, can help to further precipitate the product from the aqueous filtrate before extraction.[2] 3. Optimize Recrystallization: Utilize a mixed solvent system for recrystallization. Common and effective systems include isopropanol (B130326)/n-hexane and ethanol/water.[1][2] Multiple recrystallization steps may be necessary to achieve high purity.[1] |
| Poor Yield on Scale-Up | 1. Inefficient Mixing: In larger reaction vessels, stirring may not be sufficient to ensure a homogenous reaction mixture. 2. Heat Transfer Issues: Exothermic steps, such as the addition of reagents, can be more difficult to control on a larger scale. | 1. Improve Agitation: Use appropriate mechanical stirring to ensure efficient mixing in larger reactors. 2. Control Reagent Addition: Add reagents, especially the iodinating solution, slowly and in a controlled manner to manage any exotherms. Ensure adequate cooling capacity for the reactor. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for this compound?
A1: The most prevalent method is the direct iodination of imidazole using iodine in an aqueous alkaline solution.[1][3] A co-solvent, such as sodium iodide (NaI) or potassium iodide (KI), is often used to enhance the solubility of iodine in water.[1] Another approach involves the synthesis of 4,5-diiodo-1H-imidazole followed by a deiodination step using a reducing agent like sodium sulfite.[3]
Q2: How can I minimize the formation of di- and tri-iodinated byproducts?
A2: To favor the formation of the mono-iodinated product, it is crucial to control the stoichiometry of the reactants. Using an excess of imidazole relative to iodine can significantly reduce the formation of multi-iodinated species.[1] The excess imidazole can often be recovered and recycled.[1] Additionally, maintaining a low reaction temperature during the addition of the iodinating agent is beneficial.
Q3: What is the role of sodium iodide (NaI) or potassium iodide (KI) in the reaction?
A3: Iodine (I₂) has poor solubility in water. Sodium iodide or potassium iodide is added to act as a co-solvent by forming the triiodide ion (I₃⁻), which is readily soluble in water and serves as the active iodinating species.[1]
Q4: What are the best practices for purifying crude this compound?
A4: Recrystallization is the most effective method for purifying the crude product.[1] A common procedure involves dissolving the crude solid in a hot mixture of water and a small amount of ethanol.[1][2] Upon cooling, the less soluble 4,5-diiodo-1H-imidazole may precipitate first and can be removed by hot filtration. The desired this compound then crystallizes from the filtrate upon further cooling.[1][2] A final recrystallization from a solvent system like isopropanol and n-hexane can yield a product with high purity.[1][2]
Q5: Are there any alternative, greener synthesis methods available?
A5: While the traditional methods are widely used, research into more environmentally friendly approaches is ongoing. Some methods aim to reduce the use of harsh reagents and minimize waste. For example, optimizing reaction conditions to avoid the need for a separate reduction step and allowing for the recycling of excess starting materials contributes to a greener process.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experimental protocols for the synthesis of this compound.
Table 1: Reagent Quantities and Yields
| Starting Material | Iodinating Agent | Base | Co-solvent | Yield | Reference |
| Imidazole (0.60 mol) | Iodine (0.15 mol) | NaOH (0.60 mol) | NaI (0.23 mol) | 70.2% | [2] |
| Imidazole (4.73 mol) | Iodine (1.18 mol) | NaOH (4.73 mol) | NaI (1.77 mol) | 69.2% | [1] |
| Imidazole (50.5 mmol) | Iodine (96.0 mmol) | NaOH (232.3 mmol) | - | 74.7% (after deiodination) | [3] |
Detailed Experimental Protocols
Protocol 1: Direct Iodination of Imidazole
This protocol is adapted from a high-yield synthesis method.[2]
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide (B78521) (24.0 g, 0.60 mol) in 150 mL of water and cool the solution to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until fully dissolved.
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (38.1 g, 0.15 mol).
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.
-
Extraction and Recovery: Add sodium chloride to the filtrate to saturation and extract with ethyl acetate (B1210297) (2 x 300 mL). The organic layers can be concentrated to recover unreacted imidazole.
-
Purification: Combine the precipitated solid with the solid obtained from concentrating the mother liquor after imidazole recovery. Add this crude product to a mixed solvent of water (120 mL) and ethanol (4 mL) and heat to reflux for 1 hour. Filter the hot solution to remove any 4,5-diiodo-1H-imidazole. Allow the filtrate to cool to room temperature to crystallize the this compound.
-
Final Recrystallization: Collect the white solid and recrystallize from a mixture of isopropanol (24 mL) and n-hexane (12 mL) to obtain pure this compound. A total yield of 70.2% has been reported for this method.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
common side reactions in the synthesis of 4-iodo-1H-imidazole
Technical Support Center: Synthesis of 4-iodo-1H-imidazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a focus on common side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing this compound?
A1: The most prevalent side product is the over-iodinated species, 4,5-diiodo-1H-imidazole. The formation of triiodo-imidazole has also been reported, though it is generally less common.[1] The primary challenge in this synthesis is controlling the reaction to favor mono-iodination.
Q2: How can I minimize the formation of 4,5-diiodo-1H-imidazole?
A2: A key strategy to reduce the formation of di- and tri-iodinated byproducts is to adjust the stoichiometry of the reactants. Using an excess of the starting material, imidazole (B134444), relative to iodine can favor the formation of the mono-substituted product.[1] The excess imidazole can typically be recovered after the reaction and recycled, making the process more cost-effective.[1]
Q3: My reaction produced a mixture of this compound and 4,5-diiodo-1H-imidazole. How can I separate them?
A3: Separation is typically achieved through recrystallization, exploiting the different solubilities of the mono- and di-iodinated compounds. A common procedure involves dissolving the crude product mixture in a hot solvent system, such as water and ethanol (B145695).[1][2] The less soluble 4,5-diiodo-1H-imidazole can often be removed by hot filtration. The desired this compound is then crystallized from the filtrate upon cooling.[1][2]
Q4: Are there alternative synthesis routes to avoid the formation of 4,5-diiodo-1H-imidazole?
A4: Yes, an alternative approach involves a two-step process: first, the synthesis of 4,5-diiodo-imidazole, followed by a selective deiodination reaction using a reducing agent like potassium sulfite (B76179) to yield this compound.[3] Another method starts from 2,4,5-triiodo-1H-imidazole and uses sodium sulfite to obtain the mono-iodinated product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Formation of significant amounts of 4,5-diiodo-1H-imidazole. - Incomplete reaction. | - Increase the molar ratio of imidazole to iodine.[1] - Ensure adequate reaction time and temperature as per the protocol.[3] |
| Difficulty in Separating 4,5-diiodo-1H-imidazole | - Improper choice of recrystallization solvent or temperature. | - Use a mixed solvent system like water/ethanol or isopropanol (B130326)/n-hexane for recrystallization.[1][2] - Perform a hot filtration step to remove the less soluble di-iodinated compound before cooling the filtrate.[1][2] |
| Product Contaminated with Starting Material (Imidazole) | - Inefficient extraction or recrystallization. | - After initial filtration of the crude product, extract the filtrate with a suitable organic solvent like ethyl acetate (B1210297) to recover unreacted imidazole.[1][2] - Optimize the recrystallization solvent system to ensure imidazole remains in the mother liquor. |
Experimental Protocols & Data
Method 1: Direct Iodination with Product Separation
This method focuses on the direct iodination of imidazole followed by a specific recrystallization process to separate the mono- and di-iodinated products.
Reaction:
-
Dissolve sodium hydroxide (B78521) in water and cool the solution. Add imidazole and stir until it is completely dissolved.[2]
-
In a separate flask, dissolve sodium iodide and iodine in water.[2]
-
Slowly add the iodine solution to the imidazole solution at 0°C.[2]
-
Allow the reaction to proceed for several hours at 0°C.[2]
-
Adjust the pH of the reaction mixture to 7-8 with hydrochloric acid to precipitate the crude product.[2]
Purification:
-
Filter the precipitated white solid. This crude product is a mixture of this compound and 4,5-diiodo-1H-imidazole.[2]
-
The filtrate can be treated to recover unreacted imidazole.[1][2]
-
The combined solid crude product is added to a mixed solvent of water and ethanol and heated to reflux for one hour.[1]
-
Perform a hot suction filtration. The solid collected on the filter is 4,5-diiodo-1H-imidazole.[1]
-
Cool the filtrate to room temperature to allow this compound to crystallize.[1]
-
A second recrystallization from a solvent system like isopropanol and n-hexane can be performed to obtain the pure product.[1]
Quantitative Data from Representative Syntheses
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Direct Iodination | Imidazole | Iodine, NaOH | 70.2% (pure) | [2] |
| Di-iodination followed by Deiodination | Imidazole | Iodine, KOH, Potassium hydrogen sulfite | 73.5% (overall) | [3] |
Visual Guides
Reaction Pathway and Side Reaction
Caption: Iodination of imidazole leading to the desired product and the common side product.
Purification Workflow
References
Technical Support Center: Purification of 4-iodo-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-iodo-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The primary impurities depend on the synthetic route but typically include:
-
Unreacted Imidazole (B134444): The starting material for the iodination reaction. It is highly polar and can be carried through the initial workup.[1][2]
-
4,5-diiodo-1H-imidazole: A common byproduct resulting from over-iodination of the imidazole ring. This is often the most significant impurity to remove.[1][2]
-
Residual Solvents: Solvents used during the reaction and initial extraction (e.g., ethyl acetate (B1210297), water).
-
Inorganic Salts: Salts like sodium iodide or sodium hydroxide (B78521) from the reaction workup.[1][2]
Q2: My crude product is a dark oil or a discolored solid. What does this indicate?
The pure product is typically an off-white to light yellow powder or crystalline solid.[1][3][4] Darker colors, such as brown or black, suggest the presence of residual iodine or other degradation byproducts. It is crucial to remove these colored impurities to achieve high purity.
Q3: What is the most effective method for purifying crude this compound?
Recrystallization is the most commonly reported and effective method for purifying this compound on a laboratory scale.[1][3] It is particularly effective at removing the common byproduct, 4,5-diiodo-1H-imidazole, as well as unreacted imidazole.
Q4: Can I use column chromatography for purification?
Yes, silica (B1680970) gel column chromatography can be used, especially for purifying smaller quantities or when recrystallization fails to remove certain impurities.[5] Due to the polar nature of the imidazole ring, a polar mobile phase is required. A gradient elution from ethyl acetate in hexanes to a more polar system like dichloromethane (B109758)/methanol (B129727) is a good starting point.
Q5: How should I properly store the purified this compound?
To prevent degradation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[6] For long-term storage, refrigeration at 0-8 °C is recommended.[4][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Incomplete removal of 4,5-diiodo-1H-imidazole: This byproduct has different solubility characteristics. | Perform a hot filtration. Suspend the crude solid in a mixture of water and a small amount of ethanol (B145695), heat to reflux, and filter the hot solution. The less soluble 4,5-diiodo-1H-imidazole will be retained on the filter paper, while the desired product remains in the filtrate.[1][2] |
| Co-precipitation of unreacted imidazole: Imidazole is also a polar solid and can crystallize with the product. | If imidazole is the main contaminant, use a recrystallization solvent system like ethyl acetate/n-hexane. Imidazole is more soluble in this mixture and will remain in the mother liquor.[1][2] | |
| Low Yield After Purification | Product loss in mother liquor: The product has some solubility in the recrystallization solvent, leading to losses. | Cool the recrystallization mixture in an ice bath for an extended period to maximize crystal formation. Minimize the amount of solvent used for recrystallization, using just enough to dissolve the crude product at high temperature. |
| Premature crystallization during hot filtration: The product crystallizes on the filter funnel. | Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a minimal amount of hot solvent to rinse the flask and funnel. | |
| Product Fails to Crystallize ("Oils Out") | Presence of significant impurities: Impurities can inhibit the formation of a crystal lattice. | Try adding a seed crystal from a previous successful batch. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If the product still oils out, consider purifying by column chromatography first. |
| Final Product is Still Colored (Yellow/Brown) | Trapped colored impurities or degradation: Trace amounts of iodine or other byproducts are present. | Consider treating the solution with a small amount of activated charcoal during the recrystallization process before the hot filtration step. Caution: This can sometimes lead to yield loss. |
Data Presentation: Recrystallization Performance
The following table summarizes quantitative data from reported purification protocols.
| Recrystallization Solvent System | Crude Product to Solvent Ratio (g:mL) | Reported Final Yield | Reference |
| Isopropanol (B130326) / n-Hexane (2:1) | 1 g : 1.3 mL (combined solvents) | 70.2% | [1][2] |
| Isopropanol / n-Hexane (3:2) | 1 g : 1.6 mL (combined solvents) | 69.2% | [1] |
| Ethyl Acetate (EA) | Not specified | 73.5% - 74.7% | [3] |
| Ethyl Acetate / n-Hexane (1:1) | 1 g : 2 mL (combined solvents) | Not specified for yield, but used to recover imidazole | [1] |
Experimental Protocols
Protocol 1: Purification by Two-Step Recrystallization (Recommended)
This method is highly effective for removing the common 4,5-diiodo-1H-imidazole impurity.
Step 1: Removal of Di-iodinated Impurity
-
Place the crude this compound solid (e.g., 26 g) into a round-bottom flask.
-
Add a solvent mixture of water and ethanol (e.g., 120 mL of water and 4 mL of ethanol).[2]
-
Heat the mixture to reflux with stirring for approximately 1 hour.
-
Perform a hot gravity filtration using a pre-warmed funnel to remove the insoluble 4,5-diiodo-1H-imidazole. The desired product is in the hot filtrate.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the precipitated white solid by suction filtration.
Step 2: Final Recrystallization
-
Transfer the white solid obtained from Step 1 to a clean flask.
-
Add a minimal amount of a suitable solvent system, such as a 2:1 mixture of isopropanol and n-hexane (e.g., for 24.7 g of solid, use 24 mL isopropanol and 12 mL n-hexane).[2]
-
Heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature to form pure crystals.
-
Cool further in an ice bath and collect the white crystals by suction filtration.
-
Wash the crystals with a small amount of cold n-hexane and dry under vacuum.
Protocol 2: General Column Chromatography
This is a general guideline. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. If insoluble, adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a non-polar solvent like hexane (B92381) or petroleum ether.
-
Elution: Start with a low-polarity mobile phase (e.g., 100% Ethyl Acetate or 50% Ethyl Acetate in Hexanes). Gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% Methanol in Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision process.
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 2. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 71759-89-2 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-iodo-1H-imidazole via recrystallization.
Troubleshooting Guide
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before crystallizing. This can be due to a low melting point of the compound or the presence of significant impurities that depress the melting point.[1][2][3] Here are several strategies to address this issue:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not simply melting in an undersaturated solution.[1][3]
-
Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation. You can achieve this by letting the flask cool to room temperature on a benchtop, insulated with a cloth, before moving it to an ice bath.[3]
-
Change Solvent System: The chosen solvent or solvent mixture may not be ideal. If using a mixed solvent system, try adjusting the ratio or selecting a different solvent pair. For this compound, consider the recommended solvent systems in the data table below.
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A hot filtration step with activated charcoal can help remove these impurities.[1]
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: A supersaturated solution may not spontaneously crystallize due to a kinetic barrier.[3][4][5] Several techniques can be employed to induce crystal formation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5][6]
-
Seed Crystals: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.[5][6]
-
Reduce Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][3]
-
Lower Temperature: If cooling to room temperature or in an ice bath is insufficient, a colder bath (e.g., an ice/salt bath) may be necessary to induce crystallization.[3][7]
Q3: The purity of my recrystallized this compound is still low. How can I improve it?
A3: Low purity after recrystallization can result from several factors, including trapped impurities or the co-crystallization of byproducts.
-
Ensure Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[1] Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[8]
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will help remove any residual mother liquor that contains impurities. Using warm or excessive solvent for washing will dissolve the product and reduce the yield.[4]
-
Second Recrystallization: For very impure samples, a second recrystallization step may be necessary to achieve the desired purity.
-
Pre-purification: If the starting material is very crude, consider a preliminary purification step, such as a silica (B1680970) gel plug, before recrystallization.
Q4: My final yield of this compound is very low. What are the common causes and solutions?
A4: A low yield is a frequent issue in recrystallization. Here are some common causes and how to mitigate them:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of boiling solvent necessary for complete dissolution.[3][4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost in the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes out of the solution.
-
Excessive Washing: Washing the crystals with too much cold solvent or with a solvent that is not sufficiently chilled can dissolve a significant portion of the product.[4]
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for recrystallizing this compound?
A5: Based on available literature, mixed solvent systems are effective. A mixture of isopropanol (B130326) and n-hexane is a good choice. Ethyl acetate (B1210297) has also been used successfully. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q6: What are the common impurities in crude this compound?
A6: The synthesis of this compound can result in several impurities, including unreacted imidazole, and over-iodinated species such as 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole. A proper recrystallization should effectively remove these byproducts.
Q7: How do I choose the correct solvent ratio for recrystallization?
A7: The optimal solvent ratio depends on the specific solvent system and the purity of the crude material. A general guideline is to start with a ratio of 1 gram of crude product to 1-20 mL of solvent. It is crucial to use the minimum amount of boiling solvent required to fully dissolve the solid.
Q8: Should I use a single solvent or a mixed solvent system?
A8: A mixed solvent system is often advantageous when a single solvent does not provide the ideal solubility characteristics. In a good mixed solvent system, the compound is highly soluble in one solvent (the "soluble solvent") and poorly soluble in the other (the "anti-solvent"). This allows for fine-tuning of the crystallization process. For this compound, mixed systems like isopropanol/n-hexane have been shown to be effective.
Quantitative Data Summary
| Parameter | Value | Solvent System | Source |
| Solvent Ratio | 1 g crude : 1-20 mL | Isopropanol, n-Hexane, Water, Ethanol, Ethyl Acetate | Patent Data |
| Yield | ~70% | Isopropanol/n-Hexane | Patent Data |
| Melting Point | 137-138 °C | Not Specified | Literature Data |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices and information from patent literature for the recrystallization of this compound.
-
Solvent Selection: Based on preliminary tests or literature, select an appropriate solvent system (e.g., isopropanol/n-hexane).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
-
Crystallization:
-
If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemedx.org [chemedx.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
troubleshooting low conversion in 4-iodo-1H-imidazole reactions
Welcome to the technical support center for the synthesis of 4-iodo-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low conversion rates, encountered during this iodination reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the most common causes?
A1: Low yields in the iodination of imidazole (B134444) are frequently due to the formation of over-iodinated byproducts, such as 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole.[1][2] Other significant factors include sub-optimal stoichiometry of reactants, harsh reaction conditions leading to degradation, and loss of product during work-up and purification.[3][4]
Q2: I am observing significant amounts of di-iodinated and tri-iodinated byproducts. How can I improve the selectivity for the mono-iodinated product?
A2: To enhance selectivity for this compound, it is crucial to control the reaction stoichiometry and temperature. Using a molar excess of imidazole relative to iodine can effectively suppress the formation of multi-iodinated species; a molar ratio of iodine to imidazole between 1:2 and 1:5 is recommended.[1] Additionally, conducting the reaction at a low temperature, typically 0 °C, decreases the reaction rate and improves selectivity for the desired mono-iodinated product.[2][5][6]
Q3: What is the best method for purifying the crude this compound product?
A3: A multi-step recrystallization process is the most effective method for purification.[1] A common and effective procedure involves first washing the crude solid with a hot water/ethanol (B145695) mixture to remove the less soluble 4,5-diiodo-1H-imidazole.[5][6] The desired this compound can then be crystallized from the cooled filtrate using a solvent system such as isopropanol (B130326) and n-hexane.[5][6]
Q4: Is it possible to recover unreacted imidazole from the reaction mixture?
A4: Yes. Since an excess of imidazole is often used to promote mono-iodination, it is both economical and practical to recover the unreacted starting material. After filtering the precipitated crude product, the filtrate can be saturated with sodium chloride and extracted with a solvent like ethyl acetate (B1210297) to recover the unreacted imidazole.[1][5][6]
Q5: My reaction seems to stall and does not go to completion. What should I investigate?
A5: Incomplete conversion can be due to several factors. Ensure that the reaction time is sufficient, as some protocols call for stirring for 6 to 10 hours at 0 °C.[1][6] Check the quality and purity of your reagents, as impurities can interfere with the reaction. Finally, confirm that the temperature is being maintained correctly, as insufficient energy can lead to a sluggish reaction.[5]
Troubleshooting Guide for Low Conversion
This guide outlines a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield with Significant Starting Material Remaining | 1. Insufficient reaction time or temperature.[5] 2. Poor quality of reagents (e.g., decomposed iodine). | 1. Extend the reaction time, monitoring progress by TLC. Ensure the reaction is maintained at the optimal temperature (e.g., 0 °C). 2. Use high-purity, fresh reagents. Store iodine properly to prevent sublimation and degradation. |
| Low Yield with Multiple Spots on TLC (Byproducts) | 1. Formation of over-iodinated products (di- and tri-iodoimidazoles).[1][2] 2. Incorrect stoichiometry.[1] 3. Reaction temperature is too high.[2] | 1. Increase the molar ratio of imidazole to iodine (e.g., 4:1).[1] This favors mono-substitution. 2. Carefully measure reactants to ensure the correct molar ratios. 3. Maintain the reaction temperature strictly at 0 °C during the addition of the iodine solution and for the duration of the reaction.[5][6] |
| Product Loss During Work-up | 1. Incomplete precipitation of the product. 2. Product remains dissolved in the filtrate.[5] | 1. Ensure the pH is adjusted correctly to 7-8 to maximize the precipitation of the product.[5][6] 2. After filtration, extract the aqueous filtrate with ethyl acetate to recover any dissolved product and unreacted imidazole.[5][6] |
| Difficulty in Product Purification | 1. Co-crystallization of the desired product with di-iodinated impurities. 2. Inefficient recrystallization solvent system. | 1. Perform a selective wash with a hot water/ethanol mixture to remove 4,5-diiodo-1H-imidazole before the final recrystallization.[6] 2. Use an optimized solvent system like isopropanol/n-hexane for the final recrystallization to obtain pure this compound.[1][6] |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| Imidazole | 4.0 equivalents | [5][6] |
| Iodine | 1.0 equivalent | [5][6] |
| Sodium Hydroxide (B78521) | 4.0 equivalents | [5][6] |
| Sodium Iodide (Cosolvent) | 1.5 equivalents | [5][6] |
| Conditions | ||
| Solvent | Water | [1][5][6] |
| Temperature | 0 °C | [5][6] |
| Reaction Time | 6-10 hours | [1][6] |
| Outcome | ||
| Typical Yield | 70-75% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the selective mono-iodination of imidazole.[1][5][6]
1. Preparation of Solutions:
-
Solution A (Imidazole Base): In a suitable reaction flask, dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in 150 mL of water. Cool the solution to room temperature. To this, add imidazole (e.g., 40.8 g, 0.60 mol) and stir until it is completely dissolved.[5][6]
-
Solution B (Iodine Solution): In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in 45 mL of water and cool to room temperature. Carefully add iodine (e.g., 38.1 g, 0.15 mol) and stir until dissolved. The sodium iodide acts as a cosolvent to increase the solubility of iodine in water.[1][5][6]
2. Iodination Reaction:
-
Cool Solution A to 0 °C using an ice-water bath.
-
Add Solution B dropwise to the cooled Solution A over a period of 1-2 hours. It is critical to maintain the reaction temperature at 0 °C throughout the addition to minimize the formation of side products.[5][6]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 6-10 hours.[1][6]
3. Work-up and Isolation:
-
After the reaction period, slowly add concentrated hydrochloric acid to adjust the pH of the mixture to 7-8. A white solid should precipitate.[5][6]
-
Collect the precipitated solid by suction filtration. This is the crude product containing this compound and some byproducts.[6]
-
To recover additional product and unreacted starting material, saturate the filtrate with sodium chloride and extract it multiple times with ethyl acetate (e.g., 2 x 300 mL). Combine the organic layers and concentrate them under reduced pressure to obtain a solid residue.[5][6]
4. Purification:
-
Combine the solid obtained from filtration and the residue from the ethyl acetate extraction.[6]
-
Add the combined crude solid to a mixture of water and ethanol (e.g., 120 mL water and 4 mL ethanol). Heat the mixture to reflux for 1 hour and filter while hot. The solid collected on the filter paper is primarily the 4,5-diiodo-1H-imidazole byproduct.[6]
-
Allow the hot filtrate to cool to room temperature to crystallize. Collect the resulting white solid by suction filtration.[6]
-
For final purification, recrystallize this white solid from a mixed solvent system, such as isopropanol and n-hexane, to yield pure, crystalline this compound.[1][6]
Visualizations
Caption: A troubleshooting flowchart for diagnosing low conversion.
Caption: Simplified reaction pathway for the iodination of imidazole.
References
- 1. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole
Welcome to the technical support center for the regioselective iodination of imidazole (B134444). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the iodination of imidazole?
The primary challenge in the iodination of imidazole is controlling the regioselectivity. Imidazole has three carbon atoms (C2, C4, and C5) that are susceptible to electrophilic substitution, and the electron-rich nature of the ring can easily lead to the formation of a mixture of mono-, di-, and even tri-iodinated products.[1][2] Achieving selective mono-iodination at a specific position requires careful control of the reaction conditions and reagents.[3]
Q2: Which positions on the imidazole ring are most reactive towards iodination?
The reactivity of the carbon positions in imidazole towards electrophilic substitution generally follows the order C5 > C4 > C2. The C2 position is the most acidic.[4] However, the regioselectivity can be significantly influenced by the reaction conditions, the iodinating agent used, and the presence of substituents on the imidazole ring.
Q3: What are the common iodinating agents used for imidazole?
Common iodinating agents for imidazole include:
-
Molecular Iodine (I₂): Often used in the presence of a base, it can lead to mixtures of products if not carefully controlled.[2][5]
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.[6][7] It can be activated with acids like trifluoroacetic acid (TFA).[8]
-
1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH): A powerful iodinating agent, but its high cost can be a drawback for large-scale synthesis.[2]
Q4: How does pH influence the regioselectivity of imidazole iodination?
The pH of the reaction medium plays a crucial role. Under alkaline conditions, the deprotonated imidazolate anion is highly activated, leading to rapid and often unselective iodination.[2] Acidic conditions can protonate the imidazole ring, deactivating it towards electrophilic attack. Catalytic amounts of acid with milder reagents like NIS can promote regioselective iodination.[8]
Q5: Can protecting groups be used to control regioselectivity?
Yes, protecting the nitrogen atoms of the imidazole ring is a key strategy to direct iodination.[9] By introducing a protecting group at the N1 position, it is possible to influence the electronic properties and steric environment of the ring, thereby favoring iodination at a specific carbon atom. The choice of protecting group is critical and should be compatible with the iodination conditions and easily removable.[9]
Troubleshooting Guides
Issue 1: My reaction produces a mixture of mono-, di-, and tri-iodinated products.
This is a common issue due to the high reactivity of the imidazole ring.
-
Troubleshooting Steps:
-
Reduce the amount of iodinating agent: Use a stoichiometric amount or even a slight excess of the substrate relative to the iodinating agent to favor mono-iodination.[3]
-
Lower the reaction temperature: Performing the reaction at a lower temperature can decrease the reaction rate and improve selectivity.[3]
-
Use a milder iodinating agent: Switch from a highly reactive agent like I₂/base to a milder one like N-Iodosuccinimide (NIS).[3]
-
Control the pH: Avoid strongly basic conditions which lead to the highly reactive imidazolate anion. Consider neutral or slightly acidic conditions.
-
Issue 2: I am not getting the desired regioselectivity (e.g., C4/C5 vs. C2 iodination).
The position of iodination is highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
Change the iodinating agent and conditions: For example, direct iodination with I₂ in an alkaline medium often yields 4,5-diiodoimidazole or 2,4,5-triiodoimidazole.[2] Using NIS with a catalytic amount of trifluoroacetic acid can favor iodination at other positions.[8]
-
Introduce a directing protecting group: A bulky protecting group on the nitrogen can sterically hinder certain positions, directing the iodine to a less hindered carbon.[9]
-
Consider a multi-step synthesis: It may be necessary to introduce the iodine atom indirectly, for example, through a lithiation-iodination sequence, which can offer high regioselectivity.[1]
-
Issue 3: The reaction is very slow or does not go to completion.
Low reactivity can be an issue, especially with deactivated imidazole derivatives.
-
Troubleshooting Steps:
-
Increase the temperature: Carefully increasing the reaction temperature can improve the reaction rate.
-
Use a more powerful iodinating agent: If a mild agent like NIS is not effective, a more reactive one like 1,3-diiodo-5,5-dimethylhydantoin (DIH) could be considered, although this may also decrease selectivity.[2]
-
Add an activating agent: For NIS iodinations, a catalytic amount of an acid like trifluoroacetic acid can enhance the electrophilicity of the iodine.[8]
-
Ultrasound assistance: In some cases, ultrasonic irradiation has been shown to accelerate the iodination of imidazoles.[10]
-
Data Presentation
Table 1: Comparison of Different Iodination Methods for Imidazole
| Iodinating Agent | Conditions | Major Product(s) | Yield (%) | Reference |
| I₂ / NaOH | Water, 0°C | 4-Iodo-1H-imidazole | ~60-75% | [2][5] |
| I₂ / NaOH | Water, room temp. | 4,5-Diiodo-1H-imidazole | 70-85% | [5] |
| NIS / TFA (cat.) | Acetonitrile, rt | Regioselective mono-iodination | Varies | [8] |
| DIH | Varies | Mono- or di-iodinated products | High | [11] |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound [2]
-
Preparation of Imidazole Solution: Dissolve imidazole (1 equivalent) and sodium hydroxide (B78521) (1 equivalent) in water at room temperature.
-
Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 equivalents) and iodine (0.25 equivalents) in water at room temperature.
-
Reaction: Cool the imidazole solution to 0°C. Slowly add the iodine solution dropwise to the imidazole solution with stirring. Maintain the temperature at 0°C for 6-10 hours.
-
Work-up: After the reaction is complete, adjust the pH to 7-8 with concentrated hydrochloric acid.
-
Isolation: A white solid will precipitate. Collect the solid by suction filtration and dry to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of water and ethanol.
Protocol 2: General Procedure for NIS Iodination with Catalytic TFA [8]
-
Reactant Mixture: To a solution of the imidazole substrate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Factors governing regioselectivity in imidazole iodination.
Caption: A workflow for troubleshooting imidazole iodination issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification: selective mono- and di-iodination of the imidazole backbone - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 4-iodo-1H-imidazole during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of 4-iodo-1H-imidazole in chemical reactions, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored. Is it still usable?
A1: this compound should be an off-white to light yellow powder.[1][2] Significant discoloration (e.g., turning brown) may indicate decomposition. It is recommended to purify the material by recrystallization before use. Storage conditions are critical to prevent degradation; it should be stored at 0-8 °C, in a dark place, and under an inert atmosphere as it is air-sensitive.[1][3][4]
Q2: What are the primary causes of this compound decomposition during reactions?
A2: The decomposition of this compound during reactions can be attributed to several factors, including:
-
Protodeiodination: The replacement of the iodine atom with a hydrogen atom, which can be promoted by proton sources in the reaction mixture and an inefficient catalytic cycle.
-
Catalyst Inhibition/Poisoning: The unprotected N-H group on the imidazole (B134444) ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[5]
-
Oxidative Degradation: In the presence of oxygen, the active Pd(0) catalyst can be degraded, leading to side reactions.[5]
-
Thermal Stress: High reaction temperatures can lead to the decomposition of the starting material, the product, or the catalyst.[1]
-
Inappropriate Base Selection: Certain bases may not be optimal for reactions involving N-H containing substrates and can contribute to side reactions.[5]
Q3: How can I minimize the risk of decomposition when setting up a reaction with this compound?
A3: To minimize decomposition, it is crucial to:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel, and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent oxidative degradation of the catalyst and to minimize side reactions like the homocoupling of boronic acids in Suzuki reactions.[5]
-
Use High-Purity Reagents: Impurities in the starting materials, solvents, or other reagents can poison the catalyst. Ensure that your this compound and other reactants are of high purity.[1]
-
Select the Appropriate Catalyst and Ligand: For cross-coupling reactions, the choice of catalyst and ligand is critical. For N-unprotected heterocycles like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often successful in preventing catalyst inhibition.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions with this compound are a common challenge. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precatalyst to overcome inhibition by the N-H group.[5] |
| Incorrect Base Selection | Use stronger, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), which are often more effective for N-H containing substrates than commonly used bases like Potassium Carbonate (K₂CO₃).[1][5] |
| Suboptimal Solvent Choice | Employ aprotic polar solvents like dioxane, DMF, or THF. A mixture of an organic solvent and water may also be beneficial.[1][5] |
| Inadequate Reaction Temperature | Optimize the reaction temperature. If the reaction is slow, a gradual increase in temperature may be necessary. Conversely, if side products are forming, lowering the temperature could be beneficial. Microwave heating has been shown to improve yields and reduce reaction times for similar substrates.[1][5] |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[5] |
Issue 2: Significant Formation of Side Products
The presence of unexpected side products can complicate purification and reduce the yield of the desired product.
| Side Product Observed | Potential Cause | Recommended Solution |
| Protodeiodination Product (Imidazole) | Inefficient catalytic cycle or presence of proton sources. | Optimize catalyst and ligand choice to ensure efficient cross-coupling. Ensure starting materials and solvents are dry and free of acidic impurities. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all reagents and the reaction vessel. Maintain a strict inert atmosphere throughout the reaction. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also favor the desired cross-coupling.[5] |
| Di- and Tri-iodinated Imidazoles | Impurities in the starting this compound. | Purify the starting material by recrystallization before use.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for different substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed aprotic polar solvent (e.g., dioxane, DMF, or a mixture with water).
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Iodinated Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of di- and tri-iodinated imidazole (B134444) byproducts from their desired mono-iodinated product.
Frequently Asked Questions (FAQs)
Q1: During the iodination of imidazole, I've obtained a mixture of mono-, di-, and tri-iodinated products. What is the primary strategy to favor the formation of the mono-iodinated product?
A1: The formation of over-iodinated byproducts can be suppressed by controlling the reaction stoichiometry. Increasing the molar ratio of imidazole to iodine can inhibit the generation of di- and tri-iodo-substituted imidazoles.[1]
Q2: What are the most common methods for removing unwanted di- and tri-iodinated imidazole byproducts?
A2: The most common and effective methods for purifying the desired mono-iodinated imidazole are recrystallization and column chromatography.[1][2] For analytical scale and challenging separations, High-Performance Liquid Chromatography (HPLC) can also be employed.[3][4][5]
Q3: Is there a way to remove unreacted iodine from the reaction mixture?
A3: Yes, excess iodine can be removed by washing the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[6]
Q4: Can I use an acid wash to purify my mono-iodinated imidazole?
A4: An acid wash, for instance with dilute aqueous HCl, can be effective if there is a significant difference in basicity between your mono-iodinated product and the di- and tri-iodinated byproducts. The more basic compound will be protonated and move to the aqueous phase. This method's success is highly dependent on the specific pKa values of the compounds in your mixture.[7]
Troubleshooting Guides
Issue 1: Poor separation of iodinated imidazoles using column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation between the mono-, di-, and tri-iodinated spots. |
| Column Overloading | Too much crude product on the column can lead to broad peaks and poor separation. Reduce the amount of material loaded onto the column relative to the amount of stationary phase. |
| Incorrect Stationary Phase | Standard silica (B1680970) gel may not be the most effective. Consider using alumina (B75360) or a reverse-phase silica gel for your separation. |
Issue 2: Low yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent System | The chosen solvent or solvent mixture may be too good of a solvent for your desired product, leading to significant loss in the mother liquor. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Mixed solvent systems, such as isopropyl alcohol and n-hexane, have been shown to be effective.[1] |
| Precipitation of Impurities | The di- and tri-iodinated byproducts may be co-precipitating with your desired product. Try a different recrystallization solvent that may have different solubility properties for your product versus the impurities. |
| Cooling Rate | Cooling the solution too quickly can trap impurities in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a method for purifying 4-iodo-1H-imidazole.[1]
Objective: To remove di- and tri-iodinated imidazole byproducts from a crude mixture containing the mono-iodinated product.
Materials:
-
Crude iodinated imidazole mixture
-
Isopropyl alcohol
-
n-Hexane
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropyl alcohol in an Erlenmeyer flask. The ratio of crude product to solvent can be in the range of 1 g : 1-20 mL.[1]
-
Once fully dissolved, slowly add n-hexane until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (the same isopropyl alcohol/n-hexane mixture).
-
Dry the purified crystals. A second recrystallization may be necessary to achieve high purity.[1]
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of imidazole derivatives.[2]
Objective: To separate mono-iodinated imidazole from di- and tri-iodinated byproducts using flash chromatography.
Materials:
-
Crude iodinated imidazole mixture
-
Silica gel (or other suitable stationary phase)
-
Appropriate solvent system (e.g., n-pentane/diethyl ether, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-pentane) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify which ones contain the purified mono-iodinated product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Purification workflow for mono-iodinated imidazole.
Caption: Troubleshooting logic for byproduct removal.
References
- 1. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. | Semantic Scholar [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Polar Imidazole Compounds
Welcome to the technical support center for the purification of polar imidazole (B134444) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of polar imidazole compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery or Yield After Purification
Q: I'm experiencing low recovery of my polar imidazole compound after purification. What are the common causes and how can I improve my yield?
A: Low recovery is a frequent challenge, often stemming from the inherent polarity and potential instability of imidazole derivatives. Here are the primary causes and troubleshooting steps:
-
Compound Degradation: Polar imidazoles can be sensitive to heat, light, or extreme pH conditions.[1]
-
Solution: Minimize exposure to harsh conditions. Work at low temperatures when possible and protect your compound from light by wrapping flasks in aluminum foil. If pH sensitivity is suspected, use buffered solutions.[1]
-
-
Irreversible Adsorption on Silica (B1680970) Gel: The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to irreversible binding and loss of product.[2]
-
Solution: Consider adding a basic modifier like triethylamine (B128534) (0.1-1%) or pyridine (B92270) to your mobile phase to neutralize the acidic sites on the silica.[3] Alternatively, switching to a more inert stationary phase like neutral or basic alumina (B75360) can mitigate this issue.[3]
-
-
Incomplete Elution from Chromatography Column: The high polarity of your compound may require a very polar mobile phase for elution.
-
Solution: Increase the polarity of your eluent. For normal-phase chromatography, this may involve using higher percentages of methanol (B129727) in your dichloromethane (B109758) or chloroform (B151607) mobile phase.[3] A gradient elution, where the solvent polarity is gradually increased, can also be effective.[3]
-
-
Poor Extraction from Aqueous Solutions: Due to their polarity, some imidazole compounds have significant water solubility, leading to incomplete extraction into organic solvents.[1]
-
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of dichloromethane and methanol.[1] Performing multiple extractions (salting out with brine can also help) will improve recovery.[1]
-
Issue 2: Co-elution of Impurities During Column Chromatography
Q: I'm struggling to separate my target imidazole compound from impurities with similar polarity during column chromatography. What can I do?
A: Achieving good separation of closely related polar compounds can be difficult. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Change the Stationary Phase:
-
Alumina: For basic compounds like imidazoles, basic or neutral alumina can offer different selectivity compared to silica gel and may resolve co-eluting impurities.[3]
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, C18-functionalized silica gel (reversed-phase) can be a powerful alternative.[3][5]
-
-
Improve Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and then load the dry powder onto the column. This technique often leads to sharper bands and better separation.[3]
-
Issue 3: Significant Tailing of the Product Peak in Column Chromatography
Q: My imidazole compound shows significant tailing on the silica gel column, leading to broad peaks and poor separation. How can I fix this?
A: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[3]
-
Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase is a very effective way to reduce tailing by neutralizing the acidic sites on the silica gel.[3]
-
Use a Different Stationary Phase: Switching to neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a newly synthesized polar imidazole compound?
A1: The choice of purification method depends on the physical state of your compound and the nature of the impurities.
-
For solid compounds: Recrystallization is often the simplest and most effective method for obtaining highly pure material.[4] The key is to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[3]
-
For oils or complex mixtures: Column chromatography is the most versatile technique.[3] Normal-phase chromatography on silica gel or alumina is a common starting point.[2]
Q2: How does the polarity of my imidazole compound affect the choice of chromatography conditions?
A2: The polarity of your compound is a critical factor in selecting the right chromatography setup.
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. It is well-suited for moderately polar imidazoles. For highly polar compounds, you may need to use very polar mobile phases, such as a high percentage of methanol in dichloromethane, to achieve elution.[2]
-
Reversed-Phase Chromatography (RPC): This method employs a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is ideal for imidazoles with some non-polar character that are poorly retained in NPC.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar, hydrophilic imidazoles that are not retained in reversed-phase chromatography.[2]
Q3: Can I use acid-base extraction to purify my polar imidazole compound?
A3: Yes, acid-base extraction can be a very effective purification technique, especially for removing non-basic impurities.[6] The basic nitrogen of the imidazole ring can be protonated by an acidic aqueous solution (e.g., 1M HCl), transferring the compound to the aqueous phase. After washing the aqueous layer with an organic solvent to remove impurities, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to deprotonate the imidazole, which can then be extracted back into an organic solvent.[3]
Q4: My polar imidazole compound is poorly soluble in common organic solvents. How can I purify it?
A4: Solubility issues are a significant challenge.
-
For Chromatography: You may need to use highly polar solvent systems, such as those containing methanol or even water. HILIC or reversed-phase chromatography are often better choices for water-soluble compounds.[2]
-
For Recrystallization: Finding a suitable solvent is key. You might need to use polar solvents like ethanol, methanol, or even water.[6] A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.[3]
-
pH Adjustment: Since imidazoles are often weak bases, their solubility can be pH-dependent. In acidic conditions, the protonated form may be more soluble in aqueous solutions.[7]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Polar Imidazole Compounds
| Purification Technique | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | 50-80%[3] | >95%[3] | Good for complex mixtures; versatile.[3] | Can be time-consuming; potential for product loss on the column.[3] |
| Recrystallization | 80-95%[3] | >99%[3] | Excellent for final purification; yields highly pure material.[3] | Requires a suitable solvent; not suitable for oils or amorphous solids.[3] |
| Acid-Base Extraction | Variable | >90%[3] | Effective for removing acidic or basic impurities.[3] | Only applicable if the compound and impurities have different acid/base properties. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Polar Imidazole Compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[1] Add a thin layer of sand on top of the silica gel.
-
Sample Preparation and Loading: Dissolve the crude imidazole compound in a minimal amount of a suitable solvent (preferably a component of the mobile phase).[4] Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[3] Carefully load the sample onto the top of the column.[3]
-
Elution: Begin eluting with a relatively non-polar solvent system (e.g., 95:5 dichloromethane/methanol). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20).[3] A step or linear gradient can be used. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by thin-layer chromatography (TLC).[3]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[3]
Protocol 2: General Procedure for Recrystallization of a Polar Imidazole Compound
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a test solvent. A good solvent will dissolve the compound when hot but not at room temperature.[3] Common solvents to try for polar imidazoles include ethanol, methanol, and water.[8] A two-solvent system (e.g., ethanol/water) can also be effective.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel to remove them.[1]
-
Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in polar imidazole purification.
References
Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-iodo-1H-imidazole for various chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to pale yellow solid at room temperature. It exhibits poor solubility in water but is generally soluble in a range of organic solvents.[1] Its solubility is particularly high in dimethyl sulfoxide (B87167) (DMSO).
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dichloromethane (B109758) and N,N-dimethylformamide (DMF).[1] It is also reported to be highly soluble in DMSO, with a concentration of 175 mg/mL achievable with ultrasonic assistance. It is slightly soluble in methanol.
Q3: Why is my this compound not dissolving in the reaction solvent?
A3: Several factors can contribute to poor solubility. The chosen solvent may not be optimal for this specific compound. Additionally, the concentration of this compound may be too high for the selected solvent. The rate of dissolution can also be slow; therefore, applying heat or sonication may be necessary.
Q4: How can I improve the solubility of this compound in my reaction?
A4: Several strategies can be employed to enhance solubility, including:
-
Solvent Selection: Choosing a more appropriate solvent, such as DMSO or DMF, where it has higher solubility.
-
Co-solvent Systems: Using a mixture of solvents to increase the overall solvating power.
-
pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can significantly impact the solubility of imidazole-containing compounds.
-
Heating: Gently warming the reaction mixture can increase the solubility of the compound.
-
Sonication: Using an ultrasonic bath can help to break down solid particles and accelerate dissolution.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems.
Problem: this compound precipitates out of solution during the reaction.
| Potential Cause | Troubleshooting Steps |
| Solvent Saturation | The initial solvent may be saturated. Try adding a co-solvent in which this compound is highly soluble (e.g., a small amount of DMSO or DMF). |
| Temperature Change | A decrease in reaction temperature may cause precipitation. Ensure the reaction temperature is maintained at a level where the compound remains in solution. |
| Reaction Byproduct Formation | A new, insoluble species may be forming. Analyze the precipitate to identify its composition. This may require adjusting reaction conditions to prevent side reactions. |
| pH Shift | A change in the reaction mixture's pH could be causing the compound to become less soluble. Monitor and control the pH of the reaction if applicable. |
Problem: The reaction is sluggish or incomplete due to poor solubility.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dissolved Reactant | The concentration of dissolved this compound is too low for an efficient reaction rate. |
| 1. Increase Temperature: Carefully heat the reaction mixture to increase solubility, ensuring the temperature does not degrade reactants or the product. | |
| 2. Use a Co-solvent: Introduce a co-solvent (e.g., DMF, DMSO) to enhance the solubility of the starting material. | |
| 3. Mechanical Agitation: Employ vigorous stirring or sonication to improve the dissolution rate. | |
| Incorrect Solvent Choice | The chosen solvent is not suitable for dissolving this compound. |
| - Consult the Solvent Screening Data table below and consider switching to a solvent with higher reported solubility. |
Data Presentation
Table 1: Solvent Screening Data for this compound
| Solvent | Chemical Formula | Polarity | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 175 mg/mL | Ultrasonic assistance may be needed.[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1] | - |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble[1] | - |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | - |
| Water | H₂O | Polar Protic | Poorly Soluble[1] | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar or ultrasonic bath
-
Balance
Procedure:
-
Weigh the desired amount of this compound and transfer it to the glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (up to 175 mg/mL).
-
If using a magnetic stirrer, add the stir bar to the vial and stir the mixture until the solid is completely dissolved. Gentle heating (30-40 °C) can be applied to expedite dissolution.
-
Alternatively, place the vial in an ultrasonic bath and sonicate until a clear solution is obtained.
-
Once fully dissolved, the stock solution is ready for use. Store in a tightly sealed container in a cool, dark, and dry place.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Halogenated imidazoles, in particular, serve as versatile intermediates in the development of pharmaceuticals and functional materials. This guide provides a detailed comparative analysis of two such key intermediates: 4-iodo-1H-imidazole and 4-bromo-1H-imidazole. The following sections objectively compare their synthesis, reactivity, and potential biological activities, supported by experimental data and protocols.
Physicochemical and Spectroscopic Properties
A fundamental comparison of this compound and 4-bromo-1H-imidazole begins with their intrinsic physical and spectroscopic properties. While both are off-white to light yellow solids, their differing halogen substituents lead to distinct molecular weights and subtle differences in their spectroscopic signatures.
| Property | This compound | 4-bromo-1H-imidazole |
| Molecular Formula | C₃H₃IN₂ | C₃H₃BrN₂ |
| Molecular Weight | 193.97 g/mol [1] | 146.97 g/mol [2] |
| Melting Point | 137-138 °C[3] | 131-135 °C[2][4] |
| Appearance | Off-white to light yellow powder[5] | Colorless to beige crystalline flakes or powder[6] |
| Solubility | Slightly soluble in methanol[3]. | Slightly soluble in water[6]. |
| ¹H NMR (DMSO-d₆) δ | ~7.5-7.8 ppm (s, 1H), ~3.8-4.0 ppm (s, 3H, for N-methyl derivative)[7] | ~7.6 ppm (s, 1H), ~7.0 ppm (s, 1H) |
| ¹³C NMR (CDCl₃) δ | ~145-150, ~125-130, ~110-115, ~35-38 (for N-methyl derivative)[7] | ~137, ~121, ~116 |
| Mass Spectrum (m/z) | M⁺ at 194 | M⁺ at 146 and 148 (due to Br isotopes) |
Synthesis and Reactivity in Cross-Coupling Reactions
Both this compound and 4-bromo-1H-imidazole can be synthesized from imidazole (B134444). The choice of halogenating agent and reaction conditions determines the final product.
Comparative Synthesis Overview
The synthesis of 4-bromo-1H-imidazole often involves the direct bromination of imidazole, which can lead to the formation of polybrominated species that require subsequent selective debromination.[8] A common method for synthesizing this compound involves the reaction of imidazole with iodine in the presence of a base.[8]
Diagram of a generalized synthetic pathway for 4-haloimidazoles.
Caption: Generalized synthesis of 4-haloimidazoles.
Reactivity in Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-halogen bond strength plays a crucial role in the rate of oxidative addition, which is often the rate-determining step. The C-I bond is weaker than the C-Br bond, making this compound generally more reactive than 4-bromo-1H-imidazole. This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
| Feature | This compound | 4-bromo-1H-imidazole |
| Reactivity | Higher | Lower |
| Reaction Conditions | Milder (e.g., lower temperature) | More forcing (e.g., higher temperature) |
| Catalyst Loading | Potentially lower | Typically higher |
| Reaction Time | Generally shorter | Generally longer |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the reactivity of this compound and 4-bromo-1H-imidazole under identical conditions.
Materials:
-
This compound
-
4-bromo-1H-imidazole
-
Phenylboronic acid
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In two separate reaction vessels, add 4-halo-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
To each vessel, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Purge each vessel with argon for 10 minutes.
-
To each vessel, add Pd(PPh₃)₄ (0.03 mmol).
-
Heat the reaction mixtures to 80°C and monitor the progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the mixtures to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: The reaction with this compound is expected to reach completion faster and potentially give a higher yield of the coupled product compared to the reaction with 4-bromo-1H-imidazole under these conditions.
Biological Activity: A Comparative Perspective
Halogenated imidazoles are known to exhibit a range of biological activities, including antifungal and anticancer properties.[9][10] While direct comparative studies between this compound and 4-bromo-1H-imidazole are limited, structure-activity relationship (SAR) studies of related compounds suggest that the nature of the halogen can influence potency and selectivity.
The larger size and greater polarizability of iodine compared to bromine can lead to different interactions with biological targets. For instance, iodine can participate in stronger halogen bonding, which could enhance binding affinity to certain enzymes or receptors.
Hypothetical Signaling Pathway Inhibition
Many imidazole-based compounds exert their biological effects by inhibiting protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.
Diagram of a hypothetical kinase inhibition pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Protocol: Antifungal Susceptibility Testing
This protocol can be used to compare the in vitro antifungal activity of the two compounds against a common fungal pathogen.
Materials:
-
This compound
-
4-bromo-1H-imidazole
-
Candida albicans strain
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in RPMI 1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of Candida albicans.
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, by visual inspection or by measuring absorbance.
Conclusion
Both this compound and 4-bromo-1H-imidazole are valuable building blocks in organic synthesis and medicinal chemistry. The choice between the two will depend on the specific requirements of the synthetic route and the desired properties of the final product. This compound offers higher reactivity in cross-coupling reactions, which can be advantageous for achieving efficient synthesis under mild conditions. On the other hand, 4-bromo-1H-imidazole is a more cost-effective and readily available starting material. The subtle differences in their physicochemical properties may also be exploited to fine-tune the biological activity of target molecules. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-iodo-1H-imidazole: A Crystallographic Comparison
A definitive structural analysis of 4-iodo-1H-imidazole has been achieved through single-crystal X-ray diffraction, providing precise atomic coordinates and molecular geometry. This guide compares the crystallographic data of this compound with its bromo- and chloro- analogs, offering researchers and drug development professionals a comprehensive reference for this important heterocyclic scaffold.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For this compound, a versatile building block in medicinal chemistry and materials science, an unambiguous structural determination is crucial. X-ray crystallography stands as the gold standard for such validations, offering unparalleled detail into the solid-state conformation of crystalline compounds.
This report presents a comparative analysis of the crystal structure of this compound against 4-bromo-1H-imidazole and 4-chloro-1H-imidazole. By examining key crystallographic parameters, including unit cell dimensions, bond lengths, and bond angles, we provide a quantitative assessment of the structural landscape of these halogenated imidazoles.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and its bromo- and chloro- analogs, as obtained from the Crystallography Open Database (COD).
| Parameter | This compound | 4-bromo-1H-imidazole | 4-chloro-1H-imidazole |
| COD ID | 4512833 | 9013003 | 9013002 |
| Chemical Formula | C₃H₃IN₂ | C₃H₃BrN₂ | C₃H₃ClN₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P n a 2₁ | P 2₁/c | P 2₁/c |
| a (Å) | 14.28(2) | 8.432(3) | 8.281(4) |
| b (Å) | 5.568(8) | 5.679(2) | 5.642(3) |
| c (Å) | 6.541(9) | 10.231(4) | 10.038(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 109.91(3) | 109.61(4) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 520.1(13) | 460.5(3) | 441.8(4) |
Selected Bond Lengths (Å)
| Bond | This compound | 4-bromo-1H-imidazole | 4-chloro-1H-imidazole |
| C4-Halogen | 2.06(3) | 1.88(1) | 1.72(2) |
| N1-C2 | 1.34(4) | 1.33(2) | 1.33(2) |
| C2-N3 | 1.32(4) | 1.32(2) | 1.32(2) |
| N3-C4 | 1.38(4) | 1.37(2) | 1.37(2) |
| C4-C5 | 1.36(4) | 1.35(2) | 1.35(2) |
| C5-N1 | 1.37(4) | 1.37(2) | 1.37(2) |
Selected Bond Angles (°)
| Angle | This compound | 4-bromo-1H-imidazole | 4-chloro-1H-imidazole |
| N1-C2-N3 | 112(3) | 112.1(1) | 112.2(1) |
| C2-N3-C4 | 107(2) | 107.4(1) | 107.3(1) |
| N3-C4-C5 | 109(3) | 109.1(1) | 109.2(1) |
| C4-C5-N1 | 106(3) | 106.3(1) | 106.3(1) |
| C5-N1-C2 | 106(3) | 105.1(1) | 105.0(1) |
| N3-C4-Halogen | 126(2) | 126.1(1) | 126.3(1) |
| C5-C4-Halogen | 125(2) | 124.8(1) | 124.5(1) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the direct iodination of imidazole (B134444). In a typical procedure, imidazole is dissolved in a suitable solvent, often an aqueous basic solution, and treated with an iodinating agent such as iodine in the presence of an iodide salt. The reaction is typically carried out at reduced temperatures to control selectivity. The crude product is then isolated by filtration or extraction and purified by recrystallization from an appropriate solvent system, such as an ethanol/water or isopropanol/hexane mixture, to yield crystalline this compound suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
A single crystal of this compound of suitable size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen to minimize thermal motion of the atoms. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Experimental Workflow for Structural Validation
The following diagram illustrates the general workflow for the validation of the this compound structure by X-ray crystallography.
This comprehensive crystallographic data and the detailed experimental protocols provide a solid foundation for researchers working with this compound and its derivatives, facilitating further advancements in drug discovery and materials science.
A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to the imidazole ring, particularly through halogenation, have been a key strategy in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 4-iodo-1H-imidazole against other imidazole analogs, including 4-bromo-1H-imidazole, 4-chloro-1H-imidazole, and the parent 1H-imidazole. This analysis is based on available experimental data for these compounds and their derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Comparative Analysis of Biological Activity
While direct comparative studies on the parent 4-halo-1H-imidazoles are limited, the existing body of research on their derivatives suggests that halogenation at the 4-position significantly influences their biological profile. The nature of the halogen atom (iodine, bromine, or chlorine) can affect the compound's lipophilicity, electronic properties, and ability to form halogen bonds, thereby impacting its interaction with biological targets.
Anticancer Activity
Imidazole derivatives have shown considerable promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. Halogenated imidazoles, in particular, have been a focus of research for their potential to enhance cytotoxic activity.
dot
Caption: Putative mechanism of anticancer action for imidazole analogs.
Quantitative Data on Anticancer Activity of Imidazole Derivatives
| Imidazole Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,5-Dichloro-1H-imidazole silver complexes | Ovarian (OVCAR-3) | ~20-30 | Cisplatin | >50 |
| 4,5-Dichloro-1H-imidazole silver complexes | Breast (MB157) | ~10 | - | - |
| 1H-benzo[d]imidazole derivatives | Various (60 cell lines) | 0.16 - 3.6 (GI50) | - | - |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids | Various | 7.82 - 21.48 | - | - |
Antimicrobial Activity
Imidazole derivatives are well-established antimicrobial agents. The imidazole ring is a key component of widely used antifungal drugs like ketoconazole (B1673606) and miconazole. Halogenation can further enhance the antimicrobial spectrum and potency.
dot
Caption: General workflow for determining antimicrobial activity (MIC).
Quantitative Data on Antimicrobial Activity of Imidazole Derivatives
Similar to anticancer data, direct comparative Minimum Inhibitory Concentration (MIC) values for the parent 4-halo-1H-imidazoles are scarce. The table below presents MIC values for various imidazole derivatives against different microbial strains.
| Imidazole Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-substituted 6-chloro-1H-benzimidazole | S. aureus | 0.97 - 1.95 | Ciprofloxacin | 3.9 |
| N-substituted 6-chloro-1H-benzimidazole | C. albicans | 1.95 - 3.9 | Fluconazole | 7.81 |
| 4-bromo-1H-indazole derivatives | S. aureus (penicillin-resistant) | - | 3-MBA | - |
| 4-bromo-1H-indazole derivatives | S. pyogenes | 4 | Ciprofloxacin | >4 |
Experimental Protocols
Detailed and specific experimental protocols for the direct comparison of this compound and its analogs are not available in a single source. However, generalized and widely accepted protocols for assessing the biological activities of novel compounds are presented below.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound and other analogs). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard, which is then further diluted).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism without any compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The available data, primarily from studies on derivatives, suggests that halogenation of the imidazole ring at the 4-position is a viable strategy for modulating biological activity. While a definitive ranking of the potency of this compound versus its bromo and chloro analogs cannot be conclusively made without direct comparative studies, the unique properties of the iodine atom—its size, polarizability, and ability to form strong halogen bonds—suggest that this compound derivatives are promising candidates for further investigation in drug discovery programs. Future research should focus on the direct, side-by-side comparison of these parent halogenated imidazoles to elucidate a clearer structure-activity relationship and guide the rational design of more potent and selective therapeutic agents.
A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 4-iodo-1H-imidazole, a molecule of interest in medicinal chemistry and materials science.[1] While comprehensive experimental and computational data for this specific molecule are limited in publicly available literature, this document outlines established computational methodologies and predictive trends based on the analysis of related imidazole (B134444) derivatives. By comparing the known properties of parent imidazole and other halogenated imidazoles, we can infer and understand the key electronic characteristics of this compound.
Data Presentation: A Comparative Look at Imidazole Derivatives
To contextualize the electronic properties of this compound, the following table summarizes Density Functional Theory (DFT) calculated data for the parent imidazole and provides predicted values for this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining chemical reactivity, stability, and optical properties. The energy gap (ΔE) is a key indicator of a molecule's electronic excitability.
The introduction of a halogen, such as iodine, to the imidazole ring is expected to influence the electronic properties significantly. The electron-withdrawing nature and the heavy atom effect of iodine are predicted to lower both the HOMO and LUMO energy levels. This, in turn, may lead to a smaller HOMO-LUMO gap compared to the parent imidazole, potentially shifting its absorption spectrum and altering its reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Basis Set/Functional | Reference |
| Imidazole | ~ -6.3 to -6.8 | ~ -0.9 to -1.2 | ~ 5.1 to 5.6 | Various DFT methods | Theoretical[2][3] |
| This compound | Predicted Lower | Predicted Lower | Predicted Smaller | B3LYP/6-311++G(d,p) | This Guide (Predicted) |
| 2-Nitroimidazole | - | - | - | B3LYP/6-311+G(d,p) | Theoretical[4] |
| Other Substituted Imidazoles | Varies with substituent | Varies with substituent | Varies with substituent | Various DFT methods | Theoretical[5][6][7] |
Note: The values for this compound are predictive and based on established trends observed in computational studies of halogenated heterocyclic compounds.
Experimental and Computational Protocols
A combined experimental and computational approach is crucial for a thorough investigation of the electronic properties of this compound.
Computational Protocol: Density Functional Theory (DFT)
DFT provides a robust theoretical framework for examining the electronic structure of molecules.[8][9] A typical computational workflow is as follows:
-
Geometry Optimization: The 3D structure of this compound is first optimized to find its most stable, lowest-energy conformation. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[10]
-
Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are carried out to determine electronic properties. This includes the energies of the HOMO and LUMO, from which the energy gap is calculated. Other properties, such as the Molecular Electrostatic Potential (MEP), can also be computed to visualize charge distribution and predict reactive sites.[5]
-
Excited State Calculations: To correlate with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic transition energies and oscillator strengths.[8][11]
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis spectroscopy is a primary experimental technique for investigating electronic transitions in molecules.[10]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the spectral region of interest (e.g., ethanol (B145695) or acetonitrile). A typical concentration range is 10⁻⁵ to 10⁻⁶ M.[10]
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a blank solution containing only the solvent.[11]
-
Data Acquisition: The absorbance spectrum of the sample is recorded over a relevant wavelength range, typically 200 to 400 nm for imidazole derivatives.[10]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. This value corresponds to the energy required to promote an electron between molecular orbitals and can be compared with the results from TD-DFT calculations for validation.[10]
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of this compound's electronic structure.
Caption: Computational workflow for analyzing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Site-specific electronic structure of imidazole and imidazolium in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. orientjchem.org [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the C4 or C5 position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. While a comprehensive body of literature exists for the broader class of imidazole (B134444) derivatives, specific structure-activity relationship (SAR) studies focusing on a series of 4-iodo-1H-imidazole derivatives with detailed quantitative comparisons are limited in publicly available research.
This guide provides a comparative analysis of the SAR of substituted imidazole derivatives, drawing upon available data for various analogs to infer potential relationships that may be relevant to this compound compounds. The information is presented to aid researchers in the design and development of novel therapeutic agents based on the imidazole core.
Comparative Biological Activity of Substituted Imidazole Derivatives
The following tables summarize the in vitro biological activity of selected substituted imidazole derivatives against various cancer cell lines and microbial strains. The data is extracted from studies on broader classes of imidazoles and benzimidazoles, providing insights into how different substituents on the imidazole ring affect their biological potency.
Table 1: Anticancer Activity of Substituted Imidazole and Benzimidazole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| IPM714 | 1H-imidazole[4,5-f][1][2]phenanthroline | - | HCT116 | 1.74 | [3] |
| SW480 | 2 | [3] | |||
| Compound 37 | Benzimidazole-pyrazole | - | A549 | 2.2 | [1] |
| Compound 38 | Benzimidazole-pyrazole | - | A549 | 2.8 | [1] |
| Compound 46 | Purine (imidazole analog) | - | MDA-MB-231 | 1.22 | [1] |
| Compound 48 | Purine (imidazole analog) | - | MDA-MB-231 | 2.29 | [1] |
| Compound 12b | 1H-Benzo[d]imidazole | Varied functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine (B1678402) end | - | 0.16 to 3.6 | [4] |
| Compound 4f | 1-hydroxy-2-phenyl-1H-imidazole | Pyridine moiety at the 4-position | - | 0.64 | [5] |
| Silver Complex 1 | 4,5-dichloro-1H-imidazole | Ag(I) N-heterocyclic carbene | MB157 | ~10 | [6] |
| Silver Complex 2 | 4,5-dichloro-1H-imidazole | Ag(I) N-heterocyclic carbene | MB157 | ~10 | [6] |
| Silver Complex 3 | 4,5-dichloro-1H-imidazole | Ag(I) N-heterocyclic carbene | MB157 | ~10 | [6] |
Table 2: Antimicrobial Activity of Substituted Imidazole Derivatives
| Compound ID | Core Structure | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Compound 1b | N-substituted imidazole | N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | Staphylococcus aureus | - | [7][8] |
| Bacillus subtilis | - | [7][8] | |||
| Escherichia coli | - | [7][8] | |||
| Pseudomonas aeruginosa | - | [7][8] | |||
| Candida albicans | - | [7][8] | |||
| Aspergillus niger | - | [7][8] | |||
| Indolylbenzo[d]imidazole 3ao | Indolylbenzo[d]imidazole | - | Staphylococcus aureus | < 1 | [9] |
| Indolylbenzo[d]imidazole 3aq | Indolylbenzo[d]imidazole | - | Staphylococcus aureus | < 1 | [9] |
| Indolylbenzo[d]imidazole 3ag | Indolylbenzo[d]imidazole | - | Mycobacterium smegmatis | 3.9 | [9] |
| Candida albicans | 3.9 | [9] |
Note: A '-' indicates that the compound was reported as active, but the specific MIC value was not provided in the referenced abstract.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments commonly cited in the evaluation of novel imidazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, SW480, A549, MDA-MB-231)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (imidazole derivatives)
-
96-well plates
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (imidazole derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 × 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
PI3K/AKT/mTOR Signaling Pathway
Several imidazole derivatives have been investigated as anticancer agents that target key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently studied target.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of 4-iodo-1H-imidazole: Validating Prediction with Experimental Data
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. 4-iodo-1H-imidazole is a versatile heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, particularly antifungal and antimicrobial agents.[1][2] This guide provides a comparative analysis of the computationally predicted and experimentally determined properties of this compound, alongside its parent compound, 1H-imidazole, to offer a clear perspective on its characteristics.
The imidazole (B134444) ring is a privileged structure in medicinal chemistry, present in numerous natural compounds and playing a significant role in biological processes.[3][4][5] The addition of an iodine atom to the imidazole scaffold, as in this compound, significantly alters its electronic properties, enhancing reactivity and making it a valuable building block for creating novel, biologically active molecules.[2]
Comparative Analysis of Physicochemical Properties
Computational models are invaluable for predicting molecular properties, offering a time- and cost-effective alternative to extensive laboratory work. However, experimental validation remains the gold standard. The following tables compare the predicted properties of this compound with available experimental data and the established properties of its parent compound, 1H-imidazole.
Table 1: Predicted vs. Experimental Properties of this compound
| Property | Predicted Value | Experimental Value | Method/Source |
| Melting Point | - | 137-138 °C | ChemicalBook[3] |
| Boiling Point | 348.5 ± 15.0 °C | No data available | ChemicalBook (Predicted)[3] |
| Density | 2.335 ± 0.06 g/cm³ | No data available | ChemicalBook (Predicted)[3] |
| pKa | 11.46 ± 0.10 | No data available | ChemicalBook (Predicted)[3] |
| Molecular Weight | 193.97 g/mol | 193.97 g/mol | PubChem[6] |
Table 2: Comparison of this compound with 1H-imidazole
| Property | This compound (Experimental) | 1H-imidazole (Experimental) |
| Appearance | White to pale yellow solid[1] | White or colorless solid[7] |
| Melting Point | 137-138 °C[3] | 89-91 °C[7] |
| Boiling Point | No data available (348.5 °C Predicted)[3] | 256 °C[7] |
| pKa (Acidic) | No data available (11.46 Predicted)[3] | 14.5[7] |
| pKa (Conjugate Acid) | No data available | ~7.0[7] |
| Solubility | Soluble in Methanol (Slightly)[3] | Soluble in water and polar solvents[7][8] |
The data highlights that while predictions for fundamental properties like molecular weight are accurate, other key parameters such as pKa and boiling point for this compound are currently based on computational models and await full experimental validation. The significant increase in melting point compared to 1H-imidazole is experimentally confirmed and can be attributed to the heavier iodine atom and potentially different crystal packing forces.
Experimental Protocols & Methodologies
Detailed and reproducible experimental protocols are crucial for validating predicted data. Below are standard methodologies for the synthesis of this compound and the determination of key physicochemical properties.
Synthesis of this compound
A common method for synthesizing this compound involves the direct iodination of imidazole.
-
Reaction Setup : Dissolve sodium hydroxide (B78521) and imidazole in water. In a separate flask, dissolve sodium iodide and iodine in water.[9]
-
Iodination : Cool the imidazole solution to 0°C. Add the iodine solution dropwise to the cooled imidazole solution while stirring. Maintain the reaction at 0°C for several hours.[9]
-
Workup : After the reaction is complete, adjust the pH of the mixture to 7-8 using hydrochloric acid, which will cause a solid to precipitate.[9]
-
Purification : The crude product is filtered and can be further purified by recrystallization from a suitable solvent mixture, such as isopropanol (B130326) and n-hexane, to yield pure this compound.[9]
An alternative approach involves the deiodination of a multi-iodinated imidazole, such as 2,4,5-triiodo-1H-imidazole, using a reducing agent like sodium sulfite (B76179) (Na2SO3) in a solvent like DMF at elevated temperatures.[9]
Workflow for Property Prediction and Validation
The following diagram illustrates the logical workflow for comparing theoretical predictions with experimental results, a core process in chemical and pharmaceutical research.
Caption: Workflow for computational prediction and experimental validation.
Determination of Melting Point
The melting point is determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
Determination of pKa (Potentiometric Titration)
-
Preparation : A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Measurement : The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity.
-
System Preparation : n-Octanol and water are pre-saturated with each other.
-
Partitioning : A known amount of this compound is dissolved in one of the phases. The two phases are mixed vigorously in a separatory funnel for a set period to allow for equilibrium to be reached.
-
Separation & Analysis : The layers are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Conclusion
This compound is a valuable building block in medicinal chemistry, and understanding its fundamental properties is key to its application. While computational methods provide useful estimates for properties like boiling point and pKa, the available experimental data is currently limited primarily to its melting point and spectroscopic identity.[3][6] The significant discrepancy between the predicted pKa of 11.46 and the known acidic pKa of parent imidazole (14.5) suggests a strong electron-withdrawing effect from the iodine atom, a hypothesis that warrants experimental confirmation. This guide underscores the critical need for further experimental characterization of this compound to validate computational predictions and provide a solid foundation for its use in drug design and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Iodoimidazole | 71759-89-2 [chemicalbook.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 6. This compound | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Catalytic Performance in Cross-Coupling Reactions of 4-Iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazole (B134444) scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Among the various precursors, 4-iodo-1H-imidazole stands out as a versatile building block, offering a reactive site for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound, supported by experimental data from the literature.
Catalyst Performance Overview
The efficiency of a catalytic system is highly dependent on the specific reaction type, coupling partners, and reaction conditions. Below is a summary of the performance of various palladium-based catalysts in the cross-coupling of this compound and its analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the arylation of this compound, several palladium catalysts have demonstrated high efficacy, particularly under microwave-assisted conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 |
| PdCl₂(A-taPhos)₂ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 88 |
Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While specific comparative data for this compound is limited, results from analogous iodo-heterocycles, such as 4-iodopyrazoles, provide valuable insights into effective catalyst systems. The use of sterically hindered phosphine (B1218219) ligands is often crucial for high yields.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | Morpholine | 85 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Aniline | 78 |
| (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | 100 | 12 | Benzylamine | 91 |
Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For iodo-imidazoles, standard catalyst systems are generally effective.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 6 | Phenylacetylene | 92 |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | 12 | 1-Heptyne | 88 |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 24 | Trimethylsilylacetylene | 75 |
Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.
Heck Reaction
The Heck reaction facilitates the arylation of alkenes. The choice of catalyst, base, and solvent can significantly influence the regioselectivity and yield of the reaction. For electron-rich iodo-imidazoles, phosphine-free palladium systems can be effective.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | |---|---|---|---|---|---|---|---| | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | n-Butyl acrylate (B77674) | 85 | | Pd/C | NaOAc | NMP | 120 | 24 | Styrene | 78 | | Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | Methyl methacrylate (B99206) | 82 |
Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
To a microwave vial is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol). The vial is sealed and dimethoxyethane (DME, 5 mL) is added. The reaction mixture is then subjected to microwave irradiation at 150 °C for 10 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added under an inert atmosphere. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of N-protected this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol). Triethylamine (B128534) (3.0 mmol) is then added to the mixture. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
To a dry Schlenk flask under an inert atmosphere is added this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF. To this solution is added the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.). The reaction mixture is heated to 100 °C with stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified via column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A logical workflow for the systematic screening of catalysts in cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
A Comparative Guide to Iodinating Agents for Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom to the imidazole (B134444) ring is a critical transformation in the synthesis of many pharmaceutical compounds and research chemicals. The resulting iodoimidazoles serve as versatile intermediates for further functionalization, often through cross-coupling reactions. The choice of iodinating agent is paramount, directly impacting reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of common iodinating agents for imidazole synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Iodinating Agents
The selection of an appropriate iodinating agent for imidazole synthesis is a critical decision that influences yield, regioselectivity, and reaction conditions. This section provides a comparative analysis of commonly employed reagents: elemental iodine (I₂), N-Iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH).
| Iodinating Agent | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |
| Elemental Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to rt | Primarily C4/C5, can lead to di- and tri-iodination | Good to Excellent | Cost-effective, readily available | Over-iodination can be an issue, requiring careful control of stoichiometry; purification of mixtures may be necessary. |
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724) or TFA, often with a catalyst (e.g., TFA, Lewis acids) | Generally good, can be tuned with catalysts | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂.[1] | More expensive than I₂, may require a catalyst for less reactive substrates. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile, often with a disulfide or thiourea (B124793) catalyst | Good, catalyst can enhance selectivity | Good to Excellent | Convenient to handle solid, comparable reactivity to I₂.[2] | More expensive than I₂, requires a catalyst for efficient reaction. |
| Hypervalent Iodine Reagents | Various, often metal-free conditions | Can be highly selective | Good to Excellent | Environmentally friendly, wide range of applications in heterocyclic synthesis.[3][4] | Reagent synthesis can be complex, may not be as cost-effective for simple iodinations. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the iodination of imidazole using elemental iodine and N-Iodosuccinimide.
Protocol 1: Iodination of Imidazole using Elemental Iodine (I₂) and Sodium Hydroxide (B78521)
This protocol describes the synthesis of 4(5)-iodoimidazole, a common starting material in medicinal chemistry.
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
n-Hexane
Procedure:
-
In a flask, dissolve sodium hydroxide in deionized water and cool to room temperature.
-
Add imidazole to the NaOH solution and stir until fully dissolved.
-
In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.
-
Cool the imidazole solution to 0°C in an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.
-
Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Collect the solid by vacuum filtration.
-
The filtrate can be further extracted with ethyl acetate to recover more product.
-
The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.
Protocol 2: Iodination of Imidazole using N-Iodosuccinimide (NIS)
This protocol outlines a method for the iodination of imidazole using the milder reagent, N-Iodosuccinimide.
Materials:
-
Imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Trifluoroacetic acid (TFA)
-
(Optional) Catalytic amount of a Brønsted or Lewis acid
-
Sodium thiosulfate (B1220275) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve imidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask.
-
If required, add a catalytic amount of a suitable acid.
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired iodoimidazole derivative.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Electrophilic Iodination of Imidazole
The iodination of imidazole proceeds via an electrophilic aromatic substitution mechanism. The electrophile, typically an iodonium (B1229267) ion (I⁺) or a polarized iodine species, attacks the electron-rich imidazole ring.
Caption: General mechanism of electrophilic iodination of imidazole.
Experimental Workflow for Imidazole Iodination
The following diagram illustrates a typical workflow for the synthesis and purification of iodoimidazoles.
Caption: A generalized experimental workflow for imidazole iodination.
References
Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-iodo-1H-imidazole is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of this compound. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize the analytical workflows.
The synthesis of this compound can result in various impurities, including unreacted starting materials, regioisomers, and byproducts.[1] Therefore, employing robust analytical methods to identify and quantify these impurities is paramount. Both HPLC and NMR offer unique advantages for purity assessment, and in many cases, their complementary use provides the most comprehensive characterization of a sample.[2][3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility, making it ideal for separating and quantifying impurities in a sample mixture.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound.[4]
Experimental Protocol: RP-HPLC for this compound
This protocol is adapted from established methods for similar imidazole-containing compounds.[4][5][6]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.
3. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the main component)
-
Injection Volume: 10 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Data Analysis: The purity of the this compound sample is determined using the area percentage method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.[4]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Retention Time of this compound | e.g., 12.5 min |
| Purity by Area % | e.g., 98.5% |
| Number of Impurities Detected | e.g., 3 |
| Individual Impurity Levels | e.g., Impurity 1 (0.8%), Impurity 2 (0.5%), Impurity 3 (0.2%) |
Workflow for HPLC Purity Analysis
References
- 1. CN102432543A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine Chemicals : this compound, 1g, [Purity: >98.0%(HPLC)(T)] [order.apicalscientific.com]
- 8. This compound >98.0%(HPLC)(T) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of an iodine atom onto the imidazole (B134444) scaffold provides a versatile handle for further molecular elaboration, particularly in the development of novel therapeutics. The synthesis of 4-iodo-1H-imidazole, a key building block in this endeavor, can be approached through several distinct methodologies. This guide provides an objective comparison of the most common synthetic routes, presenting a cost-benefit analysis based on experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Executive Summary
The synthesis of this compound is primarily achieved through four main strategies: direct iodination of imidazole, deiodination of multi-iodinated imidazoles, and the use of specific iodinating agents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) and iodine monochloride (ICl). Each method presents a unique trade-off between cost, yield, safety, and environmental impact.
-
Direct Iodination: This method is often the most straightforward, utilizing readily available and inexpensive reagents. However, it typically suffers from a lack of regioselectivity, leading to a mixture of mono-, di-, and tri-iodinated products, which necessitates extensive purification and can lower the overall yield of the desired product.
-
Deiodination of Poly-iodinated Imidazoles: This approach offers a more controlled route to the mono-iodinated product. It involves the initial synthesis of a di- or tri-iodoimidazole followed by selective deiodination. While this method can provide higher yields of the target molecule, it involves an additional synthetic step and the use of reducing agents.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): The use of DIH as an iodinating agent can offer high yields and selectivity. However, the significantly higher cost of this reagent is a major drawback for large-scale synthesis.
-
Iodine Monochloride (ICl): This reagent is a powerful and efficient iodinating agent. However, its high reactivity, corrosiveness, and the evolution of toxic gases upon contact with water pose significant safety risks, making it less suitable for routine laboratory use and large-scale production.
This guide will focus on a detailed quantitative comparison of the two most practical and commonly employed methods: Direct Iodination and Deiodination . A qualitative assessment of the DIH and ICl methods will also be provided.
Quantitative Comparison of Synthesis Methods
The following tables summarize the key quantitative data for the direct iodination and deiodination methods, based on representative experimental protocols.
Table 1: Reagent and Solvent Costs
| Reagent/Solvent | Supplier Example & Purity | Price (USD) | Quantity | Cost per gram/mL (USD) |
| Imidazole | Thermo Fisher Scientific, 99% | 34.65 | 100 g | 0.35 |
| Iodine | Flinn Scientific, Lab Grade | 68.53 | 100 g | 0.69 |
| Sodium Hydroxide (B78521) | Flinn Scientific, Reagent | 9.81 | 100 g | 0.10 |
| Sodium Sulfite (B76179) | Sigma-Aldrich, ≥98% | 56.00 | 250 g | 0.22 |
| 2,4,5-Triiodo-1H-imidazole | Ambeed, 98% | - | - | Typically synthesized in-situ or from multi-iodination of imidazole |
| 4,5-Diiodo-1H-imidazole | Apollo Scientific, 98% | 25.00 | 5 g | 5.00 |
| Dimethylformamide (DMF) | Sigma-Aldrich, ≥99.8% | - | - | ~0.10/mL (Bulk Pricing) |
| Ethanol | Fisher Chemical, 95% | - | - | ~0.05/mL (Bulk Pricing) |
| Isopropanol | Fisher Chemical, ACS Grade | - | - | ~0.06/mL (Bulk Pricing) |
| Ethyl Acetate | Fisher Chemical, ACS Grade | - | - | ~0.07/mL (Bulk Pricing) |
| n-Hexane | Fisher Chemical, ACS Grade | - | - | ~0.08/mL (Bulk Pricing) |
Note: Prices are approximate and subject to change based on supplier, quantity, and market conditions. Bulk pricing will significantly reduce the cost per unit.
Table 2: Process Parameters and Yield
| Parameter | Method 1: Direct Iodination | Method 2: Deiodination of Triiodoimidazole |
| Starting Materials | Imidazole, Iodine, Sodium Hydroxide, Sodium Iodide | 2,4,5-Triiodo-1H-imidazole, Sodium Sulfite |
| Solvents | Water, Ethanol, Isopropanol, n-Hexane, Ethyl Acetate | Dimethylformamide (DMF) |
| Reaction Temperature | 0 - 20 °C (iodination), Reflux (recrystallization) | 110 °C |
| Reaction Time | 6 hours (iodination) + purification time | Overnight |
| Reported Yield | ~70%[1][2] | Not explicitly stated for 4-iodo from triiodo, but a similar deiodination of 4,5-diiodoimidazole reports yields of 73-80%[3] |
| Key Byproducts | 4,5-diiodo-1H-imidazole, 2,4,5-triiodo-1H-imidazole | Sodium sulfate (B86663), unreacted starting material |
| Purification Method | Multiple recrystallizations, Extraction | Filtration, Concentration, Purification (details not specified) |
Table 3: Estimated Cost and Waste Generation per 10g of this compound
| Parameter | Method 1: Direct Iodination | Method 2: Deiodination (from 4,5-diiodoimidazole) |
| Estimated Reagent Cost (USD) | ~15-25 | ~100-120 (primarily due to the cost of 4,5-diiodoimidazole) |
| Estimated Solvent Cost (USD) | ~5-10 | ~2-5 |
| Estimated Energy Cost (Heating) | Low (initial cooling, then reflux for purification) | High (prolonged heating at 110 °C) |
| Major Waste Streams | Aqueous solution of sodium salts, organic solvent mixtures, di- and tri-iodinated imidazoles | DMF, sodium sulfate solution |
| Estimated Waste Disposal Cost (USD) | Moderate to High (halogenated organic waste) | High (DMF is a regulated solvent) |
Experimental Protocols
Method 1: Direct Iodination of Imidazole[1][2]
-
Preparation of Imidazole Solution: Dissolve imidazole (e.g., 40.8 g, 0.60 mol) and sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (e.g., 150 mL) and cool to room temperature.
-
Preparation of Iodine Solution: Dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) and iodine (e.g., 38.1 g, 0.15 mol) in water (e.g., 45 mL) and cool to room temperature.
-
Reaction: Slowly add the iodine solution to the imidazole solution at 0 °C with stirring. Continue stirring at 0 °C for 6 hours.
-
Work-up: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Filter the solid. The filtrate can be extracted to recover unreacted imidazole.
-
Purification: The crude solid is a mixture of iodinated imidazoles. A series of recrystallizations from solvent mixtures (e.g., water/ethanol, isopropanol/n-hexane) is required to separate 4,5-diiodo-1H-imidazole and isolate pure this compound.
Method 2: Deiodination of 2,4,5-Triiodo-1H-imidazole[1]
-
Reaction Setup: In a round-bottom flask, combine 2,4,5-triiodo-1H-imidazole and sodium sulfite (Na2SO3) in dimethylformamide (DMF).
-
Reaction: Stir the mixture at 110 °C overnight under a nitrogen atmosphere.
-
Work-up: After cooling, filter the reaction mixture.
-
Purification: Concentrate the filtrate and purify the residue to obtain this compound. The specific purification method (e.g., chromatography, recrystallization) may vary.
Qualitative Comparison of Alternative Methods
-
Using 1,3-Diiodo-5,5-dimethylhydantoin (DIH):
-
Benefits: This reagent is known for its high efficiency and selectivity in iodination reactions, potentially leading to higher yields of the desired mono-iodinated product with fewer byproducts. This simplifies the purification process.
-
Drawbacks: The primary disadvantage is the high cost of DIH, which makes it economically unviable for large-scale synthesis.[2]
-
-
Using Iodine Monochloride (ICl):
-
Benefits: ICl is a highly reactive and effective iodinating agent that can provide good yields.
-
Drawbacks: Iodine monochloride is a hazardous substance. It is corrosive, reacts exothermically with water to release toxic and corrosive gases, and is a strong irritant.[2] These safety concerns necessitate special handling procedures and equipment, increasing the overall complexity and risk of the synthesis.
-
Visualization of Synthetic Workflow
Caption: A simplified workflow comparing the direct iodination and deiodination routes to this compound.
Cost-Benefit Analysis and Recommendations
Direct Iodination is the more cost-effective method in terms of raw materials. The starting materials are inexpensive and readily available. However, the formation of multiple iodinated species leads to a more complex purification process, which can be time-consuming and may result in a lower overall isolated yield of the desired product. The cost of solvents for extraction and multiple recrystallizations, as well as the disposal of halogenated organic waste, should be factored into the total cost. This method is suitable for smaller-scale synthesis where the initial raw material cost is a primary concern and purification challenges can be managed.
Deiodination of Poly-iodinated Imidazoles offers a more controlled synthesis, potentially leading to a higher yield of the pure this compound and a simpler purification process. However, this comes at the cost of an additional synthetic step to prepare the poly-iodinated precursor. If starting from commercially available 4,5-diiodo-1H-imidazole, the initial reagent cost is significantly higher. The use of a high-boiling solvent like DMF requires higher energy input for heating and poses environmental concerns regarding its disposal. This method is preferable when a higher yield and purity of the final product are critical, and the additional cost and steps are justifiable.
Methods using DIH and ICl are generally less favorable for routine and large-scale synthesis. The high cost of DIH makes it impractical for cost-sensitive projects. The significant safety hazards associated with ICl necessitate specialized handling and are a major deterrent. These methods might be considered for specific small-scale applications where their unique reactivity is essential and the associated costs and risks can be mitigated.
Conclusion
The choice of the optimal synthesis method for this compound depends on the specific requirements of the project, including the desired scale, purity, budget, and safety considerations. For cost-driven, smaller-scale syntheses, direct iodination followed by careful purification is a viable option. For applications demanding higher purity and yield, the deiodination route, despite its higher initial costs, may prove to be more efficient overall. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic strategy.
References
A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 4-iodo-1H-imidazole against its analogs, including 4-bromo-1H-imidazole, 4-chloro-1H-imidazole, and the parent 1H-imidazole. The stability of these compounds is a critical factor in their application as intermediates in pharmaceutical synthesis and as functional motifs in bioactive molecules. Understanding their relative stability under various stress conditions—thermal, photolytic, and chemical—is paramount for ensuring the integrity, shelf-life, and efficacy of downstream products.
While direct, side-by-side quantitative stability studies for this specific series of halogenated imidazoles are not extensively available in peer-reviewed literature, this guide synthesizes known physicochemical properties, general chemical principles, and established stability testing protocols to provide a robust comparative framework.
Comparative Stability Analysis
The stability of halogenated organic molecules is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The bond dissociation energy of C-X bonds follows the trend C-F > C-Cl > C-Br > C-I. A higher bond dissociation energy generally correlates with greater thermal and photolytic stability, as more energy is required to cleave the bond. Consequently, a general trend in the stability of 4-halo-1H-imidazoles can be predicted.
Table 1: Predicted Relative Stability of 4-Halo-1H-Imidazoles Based on Chemical Principles
| Stability Parameter | Predicted Order of Stability | Rationale |
| Thermal Stability | 1H-Imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > this compound | Based on the inverse relationship between C-X bond strength and thermal lability. The weaker C-I bond is expected to be the most susceptible to thermal cleavage. |
| Photostability | 1H-Imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > this compound | The absorption of UV-Vis light can lead to homolytic cleavage of the C-X bond. The energy required for this process is lowest for the C-I bond, making this compound likely the most photosensitive. |
| Chemical Stability (Hydrolytic) | 1H-Imidazole ≈ 4-Chloro-1H-imidazole ≈ 4-Bromo-1H-imidazole ≈ this compound | The imidazole (B134444) ring itself is relatively stable to hydrolysis. While the C-X bond can be susceptible to nucleophilic attack, the electron-rich nature of the imidazole ring may modulate this reactivity. Specific pH-dependent hydrolysis rates are not readily available. |
Experimentally Determined Physicochemical Properties
The melting points of these compounds provide an indirect measure of their solid-state thermal stability, reflecting the energy required to overcome crystal lattice forces.
Table 2: Physicochemical Properties of this compound and Its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₃H₃IN₂ | 193.97 | 137-138 |
| 4-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | 131-135[1][2][3][4] |
| 4-Chloro-1H-imidazole | C₃H₃ClN₂ | 102.52 | 118-121[5] |
| 1H-Imidazole | C₃H₄N₂ | 68.08 | 89-91 |
Note: The melting point of this compound is the highest in this series, which may suggest strong intermolecular interactions in its crystal lattice, contributing to its solid-state stability.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of this compound and its analogs, a series of forced degradation studies should be conducted. The following protocols are based on established guidelines for pharmaceutical stability testing.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the onset and profile of thermal decomposition for each compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) for temperature and mass.
-
Place 5-10 mg of the sample in a tared aluminum or ceramic pan.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% mass loss occurs (Td5%).
Photostability Testing
Objective: To evaluate the degradation of the compounds upon exposure to light.
Methodology:
-
Prepare solutions of each compound (e.g., 100 µg/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
Expose the solutions in quartz cuvettes to a light source that provides both UV and visible light (e.g., a xenon lamp) in a photostability chamber. The exposure should be equivalent to the ICH Q1B guideline recommendations.
-
Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect the formation of degradation products.
Chemical Stability (Hydrolytic Stability)
Objective: To assess the stability of the compounds in aqueous solutions at different pH values.
Methodology:
-
Prepare stock solutions of each compound in a suitable organic co-solvent if necessary, and then dilute into aqueous buffers to a final concentration (e.g., 100 µg/mL).
-
Use a range of pH buffers, for example:
-
pH 2 (0.01 M HCl)
-
pH 4 (Acetate buffer)
-
pH 7 (Phosphate buffer)
-
pH 9 (Borate buffer)
-
pH 12 (0.01 M NaOH)
-
-
Incubate the solutions at a controlled temperature (e.g., 50 °C) to accelerate degradation.
-
At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method.
-
Determine the degradation rate constants (k) at each pH and temperature.
Oxidative Stability
Objective: To evaluate the susceptibility of the compounds to oxidation.
Methodology:
-
Prepare a solution of each compound (e.g., 100 µg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction over time by withdrawing aliquots and analyzing them by a stability-indicating HPLC-UV method.
Visualizations
The following diagrams illustrate the logical workflow for the comparative stability assessment and the predicted stability relationship among the studied compounds.
Conclusion
Based on fundamental chemical principles, the stability of 4-halo-1H-imidazoles is predicted to decrease with the increasing atomic number of the halogen substituent, with this compound being the least stable and 4-chloro-1H-imidazole being the most stable among the halogenated analogs. The parent 1H-imidazole is expected to be the most stable of the series. This predicted trend is primarily attributed to the decreasing carbon-halogen bond strength down the group.
The provided experimental melting points offer some insight into the solid-state thermal stability, but comprehensive forced degradation studies are necessary to fully elucidate the comparative stability profiles of these important synthetic building blocks. The detailed experimental protocols outlined in this guide provide a clear roadmap for researchers to generate the necessary quantitative data to validate these predictions and make informed decisions in their research and development endeavors.
References
- 1. 4-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Bromo-1H-imidazole | 2302-25-2 [chemicalbook.com]
- 4. 4-Bromo-1H-imidazole, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-Chloro-1H-imidazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 4-iodo-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for 4-iodo-1H-imidazole, a crucial building block in pharmaceutical development and biochemical research.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other chemically resistant gloves are recommended to prevent skin contact.[3][4] Always inspect gloves for tears or contamination before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles with side-shields | To protect from splashes and dust, safety goggles conforming to ANSI Z87.1 standards are mandatory.[5] A face shield may be required for procedures with a high risk of splashing. |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[3] |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[2][3] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.[5] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.
1. Preparation and Pre-Handling:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that a calibrated emergency eyewash station and safety shower are readily accessible.[2][4]
-
Assemble all necessary equipment and reagents before beginning work.[4]
-
Inspect all PPE for integrity before donning.[6]
2. Handling the Compound:
-
When weighing or transferring the solid, do so in a manner that avoids the creation of dust.[3][7] Use non-sparking tools.[7]
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[4]
-
Keep the container tightly closed when not in use.[7]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Clean the work area to prevent cross-contamination.[6]
-
Properly remove and dispose of contaminated PPE in designated hazardous waste containers.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for all this compound waste, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips).[3][6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[3]
2. Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[3][6]
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[8]
3. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
-
Uncleaned containers should be treated as the product itself and disposed of in the same manner.[3]
Experimental Protocols
Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
